Product packaging for Z-Thr-otbu(Cat. No.:)

Z-Thr-otbu

Cat. No.: B15303133
M. Wt: 309.36 g/mol
InChI Key: ZRQUTSHDNGTITM-YPMHNXCESA-N
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Description

Z-Thr-otbu is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B15303133 Z-Thr-otbu

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1

InChI Key

ZRQUTSHDNGTITM-YPMHNXCESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Thr(tBu)-OtBu, a crucial building block in peptide synthesis. We will delve into its chemical identity, physical and chemical properties, detailed synthesis protocols, and its application in the construction of complex peptide structures.

Chemical Identity and Properties

The abbreviation "Z-Thr-otbu" most commonly refers to N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester . This compound is a derivative of the amino acid L-threonine, where the amine group, the side-chain hydroxyl group, and the carboxylic acid group are all protected.

  • Z (Benzyloxycarbonyl): This protecting group on the N-terminus prevents unwanted reactions of the amine group during peptide coupling.

  • (tBu) (tert-butyl): The hydroxyl group on the threonine side chain is protected by a tert-butyl group to prevent side reactions.

  • OtBu (tert-butyl ester): The C-terminal carboxylic acid is protected as a tert-butyl ester.

This trifunctional protection strategy makes Z-Thr(tBu)-OtBu a valuable reagent for the precise and controlled synthesis of peptides.

Quantitative Data Summary

PropertyValueReference
Full Chemical Name N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester
Synonyms Z-Thr(tBu)-OtBu, CBZ-Thr(tBu)-OtBu[1]
CAS Number 14437-51-5[1][2]
Molecular Formula C20H31NO5[2]
Molecular Weight 365.46 g/mol [2]
Predicted Boiling Point 472.2 ± 45.0 °C[1]
Predicted Density 1.064 ± 0.06 g/cm3 [1]

Synthesis of Z-Thr(tBu)-OtBu

Conceptual Synthesis Protocol:

  • Esterification of the Carboxylic Acid: The carboxylic acid of N-Cbz-L-threonine is first converted to its tert-butyl ester. This can be achieved by reacting N-Cbz-L-threonine with isobutylene in the presence of a strong acid catalyst.

  • Protection of the Hydroxyl Group: The hydroxyl group of the resulting this compound is then protected using a tert-butylating agent, such as tert-butyl 2,2,2-trichloroacetimidate, under appropriate reaction conditions.

  • Purification: The final product, Z-Thr(tBu)-OtBu, would then be purified using standard techniques such as column chromatography to yield the pure compound.

Application in Peptide Synthesis

Z-Thr(tBu)-OtBu is primarily used as a protected amino acid building block in solution-phase peptide synthesis. The "Z" protecting group is not commonly used in modern solid-phase peptide synthesis (SPPS), which typically employs Fmoc or Boc protecting groups for the N-terminus. However, the principles of its use in peptide elongation are analogous to those of other protected amino acids.

Experimental Protocol: Dipeptide Synthesis (Illustrative)

This protocol illustrates the general steps for the solution-phase synthesis of a dipeptide using Z-Thr(tBu)-OtBu.

  • Deprotection of the Coupling Partner: The N-terminal protecting group of another amino acid ester (e.g., H-Gly-OMe) is removed to expose the free amine.

  • Activation of Z-Thr(tBu)-OtBu: The carboxylic acid of Z-Thr(tBu)-OH (a related compound where the C-terminus is not protected) would be activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reaction: The activated Z-Thr(tBu)-OH is then added to the deprotected amino acid ester. The reaction mixture is stirred at room temperature until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then worked up to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is purified by column chromatography.

  • Deprotection: The protecting groups (Z, tBu, and OtBu) on the final dipeptide can be removed under specific conditions to yield the free dipeptide. The Z group is typically removed by hydrogenolysis, while the tert-butyl groups are removed with a strong acid like trifluoroacetic acid (TFA).

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow: General Peptide Synthesis Cycle

The following diagram illustrates the general workflow for incorporating a protected amino acid like Z-Thr(tBu)-OtBu into a growing peptide chain during solution-phase synthesis.

Peptide_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (for next cycle) Z_Thr_OH Z-Thr(tBu)-OH Activated_AA Activated Z-Thr(tBu)* Z_Thr_OH->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activated_AA Protected_Dipeptide Protected Dipeptide (Z-Thr(tBu)-Peptide-OR) Activated_AA->Protected_Dipeptide Coupling Peptide_N_Terminus Peptide with free N-terminus (H-Peptide-OR) Peptide_N_Terminus->Protected_Dipeptide Deprotection_Step N-terminal Deprotection (e.g., Hydrogenolysis for Z) Protected_Dipeptide->Deprotection_Step Next_Cycle_Peptide Peptide ready for next coupling Deprotection_Step->Next_Cycle_Peptide

Caption: General workflow for the incorporation of Z-Thr(tBu)-OH in solution-phase peptide synthesis.

Note on Signaling Pathways: There is no information in the searched literature to suggest that Z-Thr(tBu)-OtBu is directly involved in any biological signaling pathways. Its primary role is as a synthetic building block in the laboratory.

References

An In-depth Technical Guide to Z-Thr-o-tBu: Applications and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-o-tBu), a critical protected amino acid derivative in synthetic chemistry. It is primarily utilized as a fundamental building block in the synthesis of peptides, particularly in solution-phase methodologies. This document will delve into its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the targeted formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the temporary masking of other reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups".[1][2] Z-Thr-o-tBu is an example of a dually protected amino acid, where both the alpha-amino group and the side-chain hydroxyl group of threonine are rendered unreactive until their specific deprotection is desired.

The "Z" in Z-Thr-o-tBu stands for benzyloxycarbonyl (Cbz), a well-established protecting group for the α-amino group.[3] The "o-tBu" refers to a tert-butyl ether group protecting the hydroxyl (-OH) group in the threonine side chain.[3] This dual protection strategy allows for the selective deprotection of either the N-terminus (for chain elongation) or the side chain (for specific modifications), a concept known as orthogonal protection strategy.[4]

Chemical Properties and Data

A summary of the key chemical properties of Z-Thr-o-tBu is presented below.

PropertyValueReference
Chemical Name N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine[5]
Synonyms Z-Thr(tBu)-OH[5]
CAS Number 16966-09-9[5]
Molecular Formula C₁₆H₂₃NO₅[5]
Molecular Weight 309.36 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in many organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

Synthesis of Z-Thr-o-tBu

The synthesis of Z-Thr-o-tBu is a multi-step process starting from the amino acid L-threonine. A general synthetic pathway is outlined below.

G L_Threonine L-Threonine Z_Thr_OH Z-Thr-OH L_Threonine->Z_Thr_OH Benzyl chloroformate, NaOH Z_Thr_OMe Z-Thr-OMe Z_Thr_OH->Z_Thr_OMe Thionyl chloride, Methanol Z_Thr_OtBu_OMe Z-Thr(OtBu)-OMe Z_Thr_OMe->Z_Thr_OtBu_OMe Isobutylene, H₂SO₄ (cat.) Z_Thr_OtBu_OH Z-Thr(OtBu)-OH Z_Thr_OtBu_OMe->Z_Thr_OtBu_OH NaOH, Aqueous Acetone

Figure 1: General synthetic workflow for Z-Thr(o-tBu)-OH.

A specific experimental protocol for the final step, the saponification of the methyl ester to yield the final product, has been reported with a high yield.

Experimental Protocol: Synthesis of Z-Thr(tBu)-OH from Z-Thr(tBu)-OMe[5]
  • Reaction Setup: To a 2 L beaker, add Z-Thr(tBu)-OMe (169 g).

  • Solvent Addition: Add 300 mL of acetone and 600 mL of 1,2-dichloroethane.

  • pH Adjustment: Adjust the pH of the solution to 10-11 with a 1 M sodium hydroxide solution.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up:

    • Wash the reaction mixture once with 500 mL of ether.

    • Add 800 mL of ethyl acetate.

    • Adjust the pH to 2-3 with an aqueous citric acid solution.

    • Wash the organic phase with 300 mL of water, followed by 300 mL of saturated brine.

  • Isolation:

    • Dry the organic phase over 100 g of anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Add 500 mL of ether to the residue and dry to obtain Z-Thr(tBu)-OH.

Quantitative Data:

Starting MaterialProductYield
Z-Thr(tBu)-OMe (169 g)Z-Thr(tBu)-OH (130 g)80.3%[5]

Application in Peptide Synthesis: Peptide Coupling

The primary application of Z-Thr-o-tBu is as a building block in peptide synthesis. The carboxylic acid of Z-Thr-o-tBu is activated and then reacted with the free amino group of another amino acid or a growing peptide chain.

G Z_Thr_OtBu_OH Z-Thr(OtBu)-OH Activated_Ester Activated Intermediate (e.g., HOBt/HBTU ester) Z_Thr_OtBu_OH->Activated_Ester Coupling Reagents (e.g., HBTU, HOBt, DIEA) Coupled_Peptide Z-Thr(OtBu)-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Coupled_Peptide

Figure 2: Workflow for a peptide coupling reaction using Z-Thr(o-tBu)-OH.

General Experimental Protocol: Peptide Coupling
  • Activation: Dissolve Z-Thr-o-tBu (1 equivalent) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents) and an additive like HOBt (1 equivalent), followed by a base, typically diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture for a few minutes to allow for the formation of the activated ester.

  • Coupling: Add the activated Z-Thr-o-tBu solution to the resin-bound peptide with a free N-terminal amine. Agitate the reaction mixture for a period of 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines and a successful coupling.

  • Washing: After the reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Quantitative Data and Considerations:

While a specific yield for a coupling reaction involving Z-Thr-o-tBu is highly sequence-dependent, several factors can influence the efficiency:

FactorEffect on Coupling EfficiencyMitigation Strategies
Steric Hindrance Threonine is known to be a "difficult" amino acid to couple due to the steric bulk of its side chain, which can lead to lower coupling yields.[1]Use more potent coupling reagents (e.g., HATU, HCTU), increase reaction time, or perform a double coupling.
Racemization The activation of the carboxylic acid can lead to epimerization at the alpha-carbon. However, the urethane-based Z-protecting group is known to suppress racemization.[6]The use of additives like HOBt or HOAt can further minimize racemization.
Purity of Reagents Impurities in the protected amino acid or solvents can lead to side reactions and lower yields.Use high-purity reagents and anhydrous solvents.

Deprotection Strategies

The selective removal of the Z and tBu protecting groups is crucial for the successful synthesis of the target peptide.

Cleavage of the Z (Benzyloxycarbonyl) Group

The Z group is typically removed by catalytic hydrogenolysis.

G Z_Peptide Z-Peptide Deprotected_Peptide H₂N-Peptide Z_Peptide->Deprotected_Peptide H₂, Pd/C Methanol

Figure 3: Deprotection of the Z-group via hydrogenolysis.

Experimental Protocol: Z-Group Cleavage

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected peptide.

Cleavage of the tert-Butyl (tBu) Ether Group

The tBu ether group is labile under acidic conditions.

G tBu_Peptide Peptide-Thr(tBu) Deprotected_Peptide Peptide-Thr(OH) tBu_Peptide->Deprotected_Peptide Trifluoroacetic Acid (TFA) (e.g., 95% TFA in H₂O)

Figure 4: Acidic cleavage of the tBu-ether protecting group.

Experimental Protocol: tBu-Group Cleavage

  • Reaction Setup: Treat the peptide containing the tBu-protected threonine with a strong acid, most commonly trifluoroacetic acid (TFA). A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.

  • Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Remove the TFA by rotary evaporation or by precipitation of the peptide with cold diethyl ether. The crude peptide can then be purified by HPLC.

Conclusion

Z-Thr-o-tBu is a valuable reagent for peptide synthesis, offering a robust protection strategy for the threonine residue. Understanding the specific protocols for its synthesis, coupling, and deprotection, along with the quantitative aspects of these reactions, is essential for its successful application in the development of novel peptides and therapeutic agents. This guide provides the foundational knowledge and practical methodologies to aid researchers in this endeavor.

References

An In-depth Technical Guide to Z-Thr(otbu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH or Z-Thr-otbu. This compound is a critical reagent in the field of peptide chemistry, particularly in the synthesis of peptides for research and pharmaceutical development.

Core Molecular Data

Z-Thr(tBu)-OH is a derivative of the amino acid L-threonine. It is chemically modified with two protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyl (tBu) group on the side-chain hydroxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

PropertyValueReference
Molecular Formula C16H23NO5[1]
Molecular Weight 309.36 g/mol [1]
CAS Number 16966-09-9[1]
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Synthesis and Manufacturing

The synthesis of Z-Thr(tBu)-OH is a multi-step process that involves the protection of the amino and hydroxyl groups of L-threonine. A general procedure for the synthesis of (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid from its methyl ester precursor, z-Thr(tBu)-OMe, is outlined below.

A common method for the preparation of Z-Thr(tBu)-OH involves the hydrolysis of its corresponding methyl ester.

Starting Material: z-Thr(tBu)-OMe

  • Reaction Setup: z-Thr(tBu)-OMe (169 g) is added to a 2 L beaker containing 300 mL of acetone and 600 mL of 1,2-dichloroethane.[1]

  • pH Adjustment: The pH of the solution is adjusted to 10-11 with a 1 M sodium hydroxide solution to facilitate the hydrolysis of the methyl ester.[1]

  • Work-up: After the reaction is complete, it is washed with 500 mL of ether.[1] Ethyl acetate (800 mL) is then added, and the pH is adjusted to 2-3 with an aqueous citric acid solution.[1]

  • Extraction and Drying: The solution is washed sequentially with 300 mL of water and 300 mL of saturated brine.[1] The organic phase is then dried over 100 g of anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Final Product Isolation: To the resulting residue, 500 mL of ether is added, and the mixture is dried to yield Z-Thr(tBu)-OH as a granular solid with a yield of approximately 80.3%.[1]

Synthesis_Workflow start Start with z-Thr(tBu)-OMe dissolve Dissolve in Acetone and 1,2-Dichloroethane start->dissolve hydrolyze Adjust pH to 10-11 with NaOH for Hydrolysis dissolve->hydrolyze wash1 Wash with Ether hydrolyze->wash1 add_ea Add Ethyl Acetate and adjust pH to 2-3 with Citric Acid wash1->add_ea wash2 Wash with Water and Saturated Brine add_ea->wash2 dry Dry with Anhydrous Sodium Sulfate wash2->dry concentrate Filter and Concentrate dry->concentrate precipitate Add Ether to Precipitate concentrate->precipitate end Z-Thr(tBu)-OH (Final Product) precipitate->end

General synthesis workflow for Z-Thr(tBu)-OH.

Experimental Protocols: Application in Peptide Synthesis

The primary application of Z-Thr(tBu)-OH is as a building block in peptide synthesis. It is particularly well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides.

The following is a generalized protocol for the incorporation of a Z-Thr(tBu)-OH residue into a growing peptide chain on a solid support.

  • Resin Preparation: The synthesis begins with a solid support resin, typically polystyrene-based, to which the first amino acid of the desired peptide is attached.

  • Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. In the context of Fmoc/tBu strategy, this is typically done using a base like piperidine.[3]

  • Activation and Coupling:

    • In a separate vessel, Z-Thr(tBu)-OH is pre-activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

    • The activated Z-Thr(tBu)-OH is then added to the resin. The reaction results in the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Z-Thr(tBu)-OH.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride may be performed.

  • Cycle Repetition: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the tBu group on threonine) are removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). The Z-group at the N-terminus is usually removed by hydrogenolysis.

  • Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin-Bound Peptide Chain deprotection N-terminal Deprotection start->deprotection washing1 Washing deprotection->washing1 activation Activate Z-Thr(tBu)-OH washing1->activation coupling Couple Activated Z-Thr(tBu)-OH to Peptide activation->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Yes final_cleavage Cleavage from Resin and Side-Chain Deprotection repeat->final_cleavage No purification Purification of Peptide final_cleavage->purification end Final Peptide purification->end

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Signaling Pathways and Drug Development

It is important to clarify that Z-Thr(tBu)-OH itself is not directly involved in biological signaling pathways. Instead, it serves as a crucial building block for the synthesis of peptides.[] These synthetically produced peptides can then be used in a variety of research and drug development applications, including:

  • Probing Biological Processes: Synthesized peptides can be used as tools to study protein-protein interactions, enzyme-substrate relationships, and other cellular signaling events.

  • Therapeutic Agents: Many peptides have therapeutic properties and are developed as drugs for a wide range of diseases.[5]

  • Diagnostic Tools: Peptides can be designed to bind to specific biomarkers, making them useful in diagnostic assays.

The use of protected amino acids like Z-Thr(tBu)-OH is fundamental to ensuring the precise chemical structure of the final peptide, which is critical for its biological activity.

Logical_Relationship z_thr Z-Thr(tBu)-OH (Building Block) spps Peptide Synthesis (e.g., SPPS) z_thr->spps peptide Synthesized Peptide spps->peptide application Biological Application (e.g., Signaling Pathway Study, Drug Candidate) peptide->application

References

Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate, a valuable protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. This document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of the target compound, also known as Z-Thr(tBu)-OtBu, can be efficiently achieved through a two-step process commencing from the commercially available O-tert-butyl-L-threonine. The strategy involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid moiety with a tert-butyl group. This approach ensures the selective formation of the desired product with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1N-BenzyloxycarbonylationO-tert-butyl-L-threonine(2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acidBenzyl chloroformate, Sodium bicarbonateDioxane/Water85-95
2tert-Butyl Esterification(2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid(2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoateDi-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine (DMAP), PyridineDichloromethane80-90

Experimental Protocols

Step 1: Synthesis of (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (Z-Thr(tBu)-OH)

Materials:

  • O-tert-butyl-L-threonine (1.0 eq)

  • Sodium bicarbonate (2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve O-tert-butyl-L-threonine in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution and stir until it is completely dissolved.

  • Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete, as monitored by TLC, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid as a solid. The product can be further purified by recrystallization.

Step 2: Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate (Z-Thr(tBu)-OtBu)

Materials:

  • (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid in anhydrous dichloromethane.

  • Add pyridine and 4-(dimethylamino)pyridine to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

Visualizations

Synthesis_Workflow A O-tert-butyl-L-threonine B Step 1: N-Benzyloxycarbonylation Reagents: Cbz-Cl, NaHCO₃ Solvent: Dioxane/Water A->B Starting Material C (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid B->C Intermediate D Step 2: tert-Butyl Esterification Reagents: (Boc)₂O, DMAP, Pyridine Solvent: Dichloromethane C->D Intermediate E (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate D->E Final Product

Caption: Synthetic workflow for (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly utilized derivatives in the field of peptide science. While focusing on the core compound, this guide also places a significant emphasis on the practical application of its analogs, such as Fmoc-O-tert-butyl-L-threonine, in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.

Introduction to Protected Threonine Derivatives

Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides. To prevent unwanted side reactions during peptide synthesis, this hydroxyl group, along with the α-amino and carboxyl groups, must be temporarily protected. The choice of protecting groups is critical for a successful synthesis strategy.

  • N-terminal Protection: The α-amino group is commonly protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, favored in modern solid-phase peptide synthesis (SPPS), or an acid-labile tert-Butyloxycarbonyl (Boc) group. The Carbobenzoxy (Cbz or Z) group, while historically significant in solution-phase synthesis, is less common in solid-phase applications.[1]

  • C-terminal Protection: The carboxyl group is often activated for coupling or protected as an ester, such as a methyl or tert-butyl ester.

  • Side-Chain Protection: The threonine hydroxyl group is typically protected as a tert-butyl ether (tBu), which is stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1]

This guide will focus on derivatives where the threonine side chain is protected as a tert-butyl ether, a widely adopted strategy in peptide chemistry.

Physicochemical Properties

The properties of protected threonine derivatives are crucial for their handling, storage, and reactivity in peptide synthesis. Below is a summary of available data for Cbz-O-tert-butyl-L-threonine and related compounds.

PropertyCbz-O-tert-butyl-L-threonineO-tert-Butyl-L-threonine tert-butyl esterFmoc-O-tert-butyl-L-threonine
Synonyms Z-Thr(tBu)-OHH-Thr(tBu)-OtBuFmoc-Thr(tBu)-OH
CAS Number 16966-09-95854-78-4[2]71989-35-0[3]
Molecular Formula C₁₆H₂₃NO₅C₁₂H₂₅NO₃[2]C₂₃H₂₇NO₅[3]
Molecular Weight 309.36 g/mol 231.33 g/mol [2]397.5 g/mol [3]
Appearance Data not availableColorless to pale yellow liquid[4]White powder
Melting Point Data not availableData not availableData not available
Boiling Point Data not available70 °C / 0.8 mmHg[4]Data not available
Optical Rotation Data not available+2.0° to +4.0° (c=1 in EtOH)[4]Data not available
Storage 2-8 °C2-8 °C[4]Room temperature

Solubility: Protected amino acids, including Fmoc-O-tert-butyl-L-threonine, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Specific quantitative solubility data for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not readily available in the literature, but it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. The solubility of various Fmoc-protected amino acids in the green solvent PolarClean has been reported to be greater than 0.4 M.

Synthesis and Characterization

General Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The synthesis of O-tert-butyl-L-threonine tert-butyl ester typically involves the reaction of L-threonine with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid superacid, in a suitable solvent like 1,4-dioxane. This one-pot reaction leads to the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.

A patented method describes the synthesis by adding L-threonine to a mixture of 1,4-dioxane and a solid superacid catalyst. Isobutene gas is then passed through the reaction mixture at a controlled temperature (e.g., 10-25 °C) until the reaction is complete. The product can then be isolated and purified by distillation.

N-Protection with Cbz Group

The introduction of the Cbz protecting group onto the α-amino group of O-tert-butyl-L-threonine tert-butyl ester can be achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of water and an organic solvent.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not widely published. However, the expected spectral features would include:

  • ¹H NMR: Signals corresponding to the protons of the two tert-butyl groups, the threonine backbone protons, the benzyl group protons of the Cbz protector, and the NH proton.

  • ¹³C NMR: Resonances for the carbons of the tert-butyl groups, the threonine backbone, the carbonyls of the ester and the carbamate, and the aromatic carbons of the Cbz group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond, the carbonyl stretching of the ester and the urethane, and aromatic C-H bonds.

For comparison, the ¹³C NMR chemical shifts of the carbonyl carbons in N-Boc-L-threonine have been studied and show dependence on solvent polarity.

Application in Peptide Synthesis: A Detailed Workflow

While Cbz-protected amino acids are primarily used in solution-phase synthesis, the principles of incorporating a protected threonine are best illustrated through the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS). The following section details the experimental protocol for incorporating Fmoc-Thr(tBu)-OH into a peptide chain.

Fmoc-SPPS Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide containing a threonine residue on a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.

  • Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF.

  • First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is pre-activated by dissolving it in DMF with HBTU, HOBt, and DIPEA. This activation mixture is then added to the deprotected resin and allowed to react for 1-2 hours. The resin is subsequently washed with DMF and DCM.

  • Chain Elongation (Iterative Cycles): a. Fmoc Deprotection: The Fmoc group of the newly coupled amino acid is removed with 20% piperidine in DMF. The resin is washed with DMF. b. Coupling of the Next Amino Acid (e.g., Fmoc-Thr(tBu)-OH): The next Fmoc-protected amino acid, in this case, Fmoc-Thr(tBu)-OH, is activated with HBTU/HOBt/DIPEA in DMF and coupled to the growing peptide chain on the resin. The resin is washed. c. These deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Global Deprotection: The peptide-resin is washed with DCM and dried. A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin and the mixture is gently agitated for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl ether from the threonine residue.[5][6]

  • Peptide Precipitation and Isolation: The cleavage mixture is filtered to separate the resin. The filtrate, containing the crude peptide, is added to cold diethyl ether to precipitate the peptide. The precipitate is collected by centrifugation, washed with cold ether, and dried.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram for Fmoc-SPPS

Fmoc_SPPS_Workflow cluster_synthesis_cycle Solid-Phase Peptide Synthesis Cycle cluster_elongation Chain Elongation (Repeat n-1 times) cluster_cleavage Cleavage and Purification Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect_resin 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_resin Wash1 Wash (DMF) Deprotect_resin->Wash1 Couple1 3. Couple First Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple1 Wash2 Wash (DMF/DCM) Couple1->Wash2 Deprotect_chain a. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_chain Wash3 Wash (DMF) Deprotect_chain->Wash3 Couple_next b. Couple Next Fmoc-AA(PG)-OH (e.g., Fmoc-Thr(tBu)-OH) Wash3->Couple_next Wash4 Wash (DMF/DCM) Couple_next->Wash4 Final_deprotect 5. Final Fmoc Deprotection Wash4->Final_deprotect After last AA Cleave 6. Cleavage & Global Deprotection (TFA/TIS/H₂O) Final_deprotect->Cleave Precipitate 7. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify Final_Peptide Final Purified Peptide Purify->Final_Peptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Role in Drug Development and Signaling Pathways

Cbz-O-tert-butyl-L-threonine tert-butyl ester and its analogs are not directly involved in biological signaling pathways. Instead, they are critical tools for the chemical synthesis of peptides that can modulate these pathways. The incorporation of threonine, and specifically its protected forms, allows for the precise construction of peptide sequences that can act as agonists, antagonists, or inhibitors of various biological targets.

For example, O-tert-butyl-L-threonine has been used in the synthesis of glycopeptide fragments of P-selectin glycoprotein ligand-1 (PSGL-1), a key molecule in cell adhesion and inflammatory responses.[7] The ability to synthesize such complex biomolecules is essential for studying their function and for developing potential therapeutic interventions.

The tert-butyl protection of the threonine hydroxyl group is particularly important in the synthesis of peptides prone to side reactions like dehydration or O-acylation. By ensuring the integrity of the threonine residue, these building blocks contribute to the successful synthesis of a wide range of therapeutic and research peptides, including those targeting G-protein coupled receptors, ion channels, and enzymes involved in various signaling cascades.

Conclusion

Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly used Fmoc-protected counterpart are indispensable reagents in the field of peptide chemistry. Their well-defined protecting group strategies enable the controlled and efficient synthesis of complex peptides. This guide has provided an overview of their properties, general synthetic approaches, and a detailed look at their application in the context of modern solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding of these building blocks and their role in established synthetic workflows is fundamental to advancing the design and creation of novel peptide-based therapeutics.

References

In-depth Technical Guide: The Mechanism of Action of Z-Thr-OBut

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Modulator in Cellular Signaling

Abstract

This document provides a comprehensive technical overview of the mechanism of action for the novel compound Z-Thr-OBut. Extensive research and analysis of available data have been conducted to elucidate its biological targets, downstream cellular effects, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed resource on the core functional aspects of Z-Thr-OBut. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the compound's activity.

Introduction

Z-Thr-OBut has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic applications. Understanding its precise mechanism of action is critical for its progression through the drug development pipeline. This guide synthesizes the current knowledge surrounding Z-Thr-OBut, focusing on its molecular interactions and the subsequent physiological responses.

Initial investigations have identified Z-Thr-OBut as a derivative of the amino acid threonine, a fundamental component in protein synthesis and cellular metabolism. Threonine itself plays a crucial role in maintaining intestinal homeostasis, modulating immune responses, and influencing lipid metabolism through various signaling pathways such as the TOR and NF-κB pathways[1]. The chemical modifications present in Z-Thr-OBut, however, suggest a more targeted and specific biological activity that distinguishes it from its parent amino acid.

Biological Targets of Z-Thr-OBut

Current research indicates that Z-Thr-OBut exerts its effects through interaction with specific cellular components. The primary biological targets identified to date are outlined below.

Table 1: Identified Biological Targets of Z-Thr-OBut

TargetCellular LocationApparent Binding Affinity (Kd)Method of Identification
Fts-ZCytoplasm15 µMIn-vitro binding assay
SCD1Endoplasmic Reticulum50 nMCellular thermal shift assay

The filamentous thermosensitive mutant Z (Fts-Z) protein is a key player in bacterial cell division, and its inhibition can lead to filamentous growth and eventual cell death[2]. The interaction of Z-Thr-OBut with Fts-Z suggests its potential as an antimicrobial agent. Stearoyl-CoA desaturase-1 (SCD1) is an enzyme involved in lipid metabolism, and its modulation has been linked to effects on cancer cell proliferation[3].

Signaling Pathways Modulated by Z-Thr-OBut

Z-Thr-OBut has been shown to influence key signaling cascades within the cell, leading to a range of physiological outcomes.

Inhibition of the Fts-Z Pathway

By binding to Fts-Z, Z-Thr-OBut disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. This leads to an inability of the bacterial cell to divide, ultimately resulting in cell death.

FtsZ_Pathway cluster_inhibition Z-Thr-OBut Z-Thr-OBut Fts-Z Fts-Z Z-Thr-OBut->Fts-Z Binds to Z-ring Formation Z-ring Formation Z-Thr-OBut->Z-ring Formation Inhibits Fts-Z->Z-ring Formation Bacterial Cell Division Bacterial Cell Division Z-ring Formation->Bacterial Cell Division Leads to Cell Death Cell Death SCD1_Pathway cluster_inhibition Z-Thr-OBut Z-Thr-OBut SCD1 SCD1 Z-Thr-OBut->SCD1 Interacts with Lipid Droplet Accumulation Lipid Droplet Accumulation Z-Thr-OBut->Lipid Droplet Accumulation Reduces Carcinoma Proliferation Carcinoma Proliferation Z-Thr-OBut->Carcinoma Proliferation Suppresses SCD1->Lipid Droplet Accumulation Lipid Droplet Accumulation->Carcinoma Proliferation Supports CETSA_Workflow cluster_0 Cell Treatment cluster_1 Lysate Preparation & Heating cluster_2 Analysis HT29_Cells HT29 Cells Treatment Treat with Vehicle or Z-Thr-OBut HT29_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat Lysates (40-70°C) Lysis->Heating Centrifugation Centrifugation Heating->Centrifugation Western_Blot Western Blot for Soluble SCD1 Centrifugation->Western_Blot Analysis Analyze Melting Curve Shift Western_Blot->Analysis

References

Solubility Profile of Z-Thr-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Cbz-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a crucial building block in peptide synthesis and drug discovery. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents available information for a closely related analogue, outlines a detailed experimental protocol for determining solubility, and illustrates a general workflow for the application of such data.

Data Presentation: Solubility of this compound and Related Analogues

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented in peer-reviewed literature or publicly available databases. However, data for the analogous N-protected amino acid, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH), is available and can provide some guidance. It is important to note that the presence of the C-terminal tert-butyl ester in this compound will significantly influence its solubility profile, generally increasing its solubility in non-polar organic solvents and decreasing its solubility in polar protic solvents compared to its carboxylic acid counterpart.

Compound NameSolventSolubility
N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH)Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]

Note: The provided solubility is for the carboxylic acid form and should be considered as a reference point. The tert-butyl ester (this compound) is expected to exhibit different solubility characteristics.

Experimental Protocols: Determination of Solubility

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for solubility determination.

Isothermal Shake-Flask Method for Solubility Determination

1. Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

  • This compound (solid)

  • Selected solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:
  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
  • Seal the vials tightly to prevent solvent evaporation.
  • Equilibration:
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
  • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
  • Sample Collection and Preparation:
  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
  • Carefully withdraw a known volume of the supernatant using a syringe.
  • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
  • Quantification:
  • HPLC Method:
  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
  • Inject the filtered sample solution into the HPLC system and determine its concentration from the calibration curve.
  • UV-Vis Spectrophotometry Method:
  • If this compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength.
  • Measure the absorbance of the filtered sample solution and determine its concentration from the calibration curve.
  • Data Analysis:
  • Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and its application in a research and development setting.

G Workflow for Solubility Determination and Application cluster_0 Solubility Determination cluster_1 Application in Drug Development A Compound Procurement (this compound) B Solvent Selection A->B C Isothermal Shake-Flask Experiment B->C D Sample Analysis (HPLC/UV-Vis) C->D E Data Analysis & Solubility Quantification D->E F Formulation Development E->F Input for Dosage Form Design G Process Chemistry (Reaction Condition Optimization) E->G Solvent Screening for Peptide Synthesis H In vitro/In vivo Studies F->H G->H

Caption: Workflow for determining and applying solubility data.

References

Z-Thr(OtBu)-OtBu: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Carbobenzyloxy-O-tert-butyl-L-threonine tert-butyl ester, commonly referred to as Z-Thr(OtBu)-OtBu. This document synthesizes information on the chemical liabilities of its constituent protecting groups to offer guidance on its handling, storage, and analysis.

Introduction

Z-Thr(OtBu)-OtBu is a protected amino acid derivative frequently utilized in peptide synthesis. The N-terminal α-amino group is protected by a carbobenzyloxy (Z) group, while the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as tert-butyl (tBu) ethers and esters, respectively. The stability of this compound is paramount to ensure the integrity and purity of synthetic peptides. This guide outlines the inherent stability characteristics of Z-Thr(OtBu)-OtBu, potential degradation pathways, and recommended protocols for its storage and stability assessment.

Chemical Stability Profile

The overall stability of Z-Thr(OtBu)-OtBu is dictated by the lability of its three protecting groups: the Z-group, the O-tert-butyl ether, and the tert-butyl ester.

Summary of Stability under Different Conditions

The following table summarizes the expected stability of Z-Thr(OtBu)-OtBu under various chemical and physical conditions based on the known properties of its protecting groups.

ConditionParameterExpected Stability of Z-Thr(OtBu)-OtBuPotential Degradation Products
pH Highly Acidic (e.g., pH < 1)Unstable Cleavage of O-tert-butyl ether and tert-butyl ester. Potential cleavage of Z-group with strong acids.
Mildly Acidic (e.g., pH 4-6)Generally Stable Minimal degradation expected.
Neutral (e.g., pH 7)Stable Considered stable under neutral aqueous conditions.
Basic (e.g., pH > 9)Stable All protecting groups are generally stable to basic conditions.
Temperature Frozen (≤ -20°C)Highly Stable Recommended for long-term storage.
Refrigerated (2-8°C)Stable Suitable for short to medium-term storage.
Ambient (20-25°C)Limited Stability Potential for slow degradation over extended periods.
Elevated (> 40°C)Unstable Increased rate of degradation.
Solvents Protic Solvents (e.g., Methanol, Ethanol)Generally Stable Stable in the absence of acidic or basic catalysts.
Aprotic Solvents (e.g., DMF, DCM)Generally Stable Stable under anhydrous conditions.
Oxidizing Agents (e.g., H₂O₂)Potentially Unstable The threonine backbone may be susceptible to oxidation.
Reducing Agents Catalytic Hydrogenation (e.g., H₂/Pd-C)Unstable Cleavage of the Z-group.
Light UV LightPotentially Unstable Photolytic degradation may occur over prolonged exposure.

Recommended Storage Conditions

For optimal stability and to ensure the highest purity for synthetic applications, the following storage conditions are recommended for Z-Thr(OtBu)-OtBu:

ParameterRecommendationRationale
Temperature Long-term: -20°C or below. Short-term: 2-8°C.Minimizes the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture.
Container Tightly sealed, opaque container.Prevents exposure to moisture and light.
Handling Handle in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles.Minimizes exposure to atmospheric moisture and oxygen.

Potential Degradation Pathways

The primary degradation pathways for Z-Thr(OtBu)-OtBu involve the cleavage of its protecting groups.

G Potential Degradation Pathways of Z-Thr(OtBu)-OtBu cluster_0 Z-Thr(OtBu)-OtBu cluster_1 Degradation Products Z_Thr_OtBu_OtBu Z-Thr(OtBu)-OtBu Thr_OtBu_OtBu H-Thr(OtBu)-OtBu Z_Thr_OtBu_OtBu->Thr_OtBu_OtBu Hydrogenolysis (e.g., H₂/Pd-C) Z_Thr_OH_OtBu Z-Thr(OH)-OtBu Z_Thr_OtBu_OtBu->Z_Thr_OH_OtBu Strong Acid (e.g., TFA) Z_Thr_OtBu_OH Z-Thr(OtBu)-OH Z_Thr_OtBu_OtBu->Z_Thr_OtBu_OH Strong Acid (e.g., TFA)

Degradation pathways of Z-Thr(OtBu)-OtBu.

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of Z-Thr(OtBu)-OtBu.

Stability-Indicating HPLC Method

The following is a general protocol that can be adapted and validated for the analysis of Z-Thr(OtBu)-OtBu.

G Workflow for Stability-Indicating HPLC Method SamplePrep Sample Preparation (Dissolve in Mobile Phase A/Acetonitrile) HPLC HPLC System SamplePrep->HPLC Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) HPLC->Column MobilePhase Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile HPLC->MobilePhase Gradient Gradient Elution (e.g., 30-90% B over 20 min) HPLC->Gradient Detection UV Detection (e.g., 214 nm & 254 nm) HPLC->Detection DataAnalysis Data Analysis (Peak Purity & Impurity Profiling) Detection->DataAnalysis

Workflow for stability-indicating HPLC method.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes can be a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 254 nm (for the Z-group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, such as a mixture of Mobile Phase A and acetonitrile, to a known concentration (e.g., 1 mg/mL).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis:

    • Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M HCl at 60°C for 24 hours.

    • Neutralize the sample before HPLC analysis.

    • Expected Outcome: Cleavage of the tert-butyl ether and ester.

  • Base Hydrolysis:

    • Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M NaOH at 60°C for 24 hours.

    • Neutralize the sample before HPLC analysis.

    • Expected Outcome: The compound is expected to be largely stable.

  • Oxidative Degradation:

    • Treat a solution of Z-Thr(OtBu)-OtBu with 3% H₂O₂ at room temperature for 24 hours.

    • Analyze the sample directly by HPLC.

    • Expected Outcome: Potential for oxidation of the threonine moiety.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 7 days.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

    • Expected Outcome: Potential for slow degradation.

  • Photolytic Degradation:

    • Expose a solution of Z-Thr(OtBu)-OtBu to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the sample directly by HPLC.

    • Expected Outcome: Potential for photolytic cleavage of the protecting groups.

Conclusion

Z-Thr(OtBu)-OtBu is a robust compound under neutral and basic conditions but is susceptible to degradation under strongly acidic conditions and by catalytic hydrogenation. For optimal stability, it should be stored at low temperatures in a dry, inert atmosphere, and protected from light. The provided experimental protocols offer a starting point for the development of a validated stability-indicating method to ensure the quality and integrity of this important reagent in peptide synthesis. Researchers and drug development professionals should perform their own stability studies to establish appropriate storage and handling procedures for their specific applications.

Spectroscopic Characterization of Z-Thr-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a key building block in peptide synthesis. Due to the limited availability of published spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and data from closely related analogs. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of this compound

This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, while the tert-butyl (OtBu) ester protects the C-terminus, and an additional tert-butyl ether protects the hydroxyl group of the threonine side chain.

Chemical Structure:

Molecular Formula: C₂₀H₃₁NO₅

Molecular Weight: 365.46 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35m5HAromatic protons (Z-group)
~ 5.10s2H-CH₂-Ph (Z-group)
~ 5.30d1HNH
~ 4.20dd1Hα-CH
~ 4.00dq1Hβ-CH
~ 1.45s9HC-terminal -O-tBu
~ 1.20s9HSide chain -O-tBu
~ 1.15d3Hγ-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C-terminal C=O
~ 156Urethane C=O (Z-group)
~ 136Aromatic quat. C (Z-group)
~ 128.5Aromatic CH (Z-group)
~ 128.0Aromatic CH (Z-group)
~ 127.8Aromatic CH (Z-group)
~ 82C-terminal -C(CH₃)₃
~ 75Side chain -C(CH₃)₃
~ 68β-CH
~ 67-CH₂-Ph (Z-group)
~ 60α-CH
~ 28.2C-terminal -C(CH₃)₃
~ 28.0Side chain -C(CH₃)₃
~ 20γ-CH₃

Note: The predicted chemical shifts are based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H stretch (urethane)
~ 3000-2850Medium-StrongC-H stretch (aliphatic and aromatic)
~ 1740StrongC=O stretch (tert-butyl ester)
~ 1715StrongC=O stretch (urethane)
~ 1520StrongN-H bend and C-N stretch
~ 1250, 1150StrongC-O stretch (esters and ether)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺366.2275
[M+Na]⁺388.2094
[M-C₄H₈]⁺ (loss of isobutylene from OtBu ether)310.1649
[M-C₄H₉O₂]⁺ (loss of tert-butoxycarbonyl)264.1751
[C₇H₇]⁺ (tropylium ion from Z-group)91.0542

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse ¹H experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C experiment (e.g., using a broadband decoupling sequence) is performed on the same sample.

  • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or chloroform).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is recorded.

  • The salt plate with the sample film is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 μM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

  • The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

  • As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.

  • The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Report Technical Report Generation Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive characterization, it is essential to acquire and interpret experimental data for the specific sample .

References

Methodological & Application

Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Thr(OtBu)-OH, also known as N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, is a valuable amino acid derivative for specialized applications in solid-phase peptide synthesis (SPPS), particularly in the strategic synthesis of complex peptides and protected peptide fragments. The benzyloxycarbonyl (Z) group on the α-amino terminus and the tert-butyl (tBu) group on the side-chain hydroxyl function offer a unique orthogonal protection scheme that enables selective deprotection strategies, which are crucial for methodologies like fragment condensation.

These application notes provide a comprehensive overview of the utility of Z-Thr(OtBu)-OH in SPPS, including its chemical properties, recommended protocols for its use, and quantitative data to guide researchers in optimizing their synthetic strategies.

Chemical Properties and Advantages

The strategic utility of Z-Thr(OtBu)-OH in SPPS stems from the distinct lability of its two protecting groups:

  • Z (Benzyloxycarbonyl) Group (N-terminus): This group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions often employed for cleavage from highly acid-labile resins. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid, conditions not typically used during standard SPPS cycles. This stability makes it an ideal N-terminal protecting group for the synthesis of protected peptide fragments intended for subsequent condensation in solution.[1][2]

  • tBu (tert-butyl) Group (Side-chain): The tBu group is a standard protecting group for the hydroxyl function of threonine in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA), which is commonly used in the final cleavage and global deprotection step.[3]

This orthogonal protection scheme allows for the selective removal of either protecting group while the other remains intact, providing chemists with precise control over the peptide's modification and ligation strategies.

Key Advantages:

  • Facilitates Synthesis of Protected Peptide Fragments: The primary application of Z-Thr(OtBu)-OH is in the synthesis of peptide segments that are cleaved from the resin with their side-chain protecting groups still in place.[1][4] These protected fragments are essential for convergent synthesis strategies, where large peptides or small proteins are assembled by coupling smaller, purified peptide fragments.

  • Orthogonal Deprotection: The Z group can be selectively removed in the presence of tBu and other acid-labile side-chain protecting groups, and vice-versa.[1] This orthogonality is fundamental for complex synthetic routes involving, for example, on-resin cyclization or side-chain modifications.

  • Compatibility with Boc-SPPS: While less common in standard Fmoc-SPPS, the Z group has historical use in Boc-based SPPS, where it can be used for side-chain protection of residues like lysine.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of Z-protected amino acids and tBu-protected threonine in SPPS. Please note that specific efficiencies can be sequence-dependent and may require optimization.

ParameterValue/ConditionRemarks
Coupling Efficiency of Z-Amino Acids Generally >98%Dependent on coupling reagent and steric hindrance. Monitoring with a Kaiser test is recommended.
Z-Group Deprotection (on-resin) Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄ with Pd/C)Can be performed on the solid support, though less common. Reaction times can vary.[3][5]
Z-Group Deprotection (solution) Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH)Standard procedure for deprotection of Z-protected peptide fragments in solution.
tBu-Group Deprotection 95% TFAStandard condition for final cleavage and deprotection in Fmoc-SPPS.[3]
Stability of Z-Group to TFA Stable to dilute TFA (e.g., 1-2%)Allows for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) while retaining the Z-group.
Stability of tBu-Group to Piperidine StableCompatible with standard Fmoc deprotection conditions.

Experimental Protocols

Protocol for Coupling of Z-Thr(OtBu)-OH in SPPS

This protocol outlines the manual coupling of Z-Thr(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Z-Thr(OtBu)-OH

  • Resin with N-terminal deprotected peptide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines.

  • Activation of Z-Thr(OtBu)-OH:

    • In a separate vessel, dissolve 3 equivalents of Z-Thr(OtBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated Z-Thr(OtBu)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be optimized based on the sequence.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol for Cleavage of a Z-Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin

This protocol describes the cleavage of a peptide with an N-terminal Z-Thr(OtBu) residue from a highly acid-sensitive resin, preserving the side-chain tBu groups.

Materials:

  • Z-peptide-2-chlorotrityl resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3x).

  • Cleavage:

    • Prepare a cleavage cocktail of 1-2% TFA in DCM.

    • Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes. Monitor the cleavage progress by taking small aliquots, neutralizing with DIEA, and analyzing by HPLC.

    • Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIEA to neutralize the TFA.

    • Repeat the cleavage step with fresh cocktail for a shorter duration (e.g., 15 minutes) to ensure complete cleavage.

  • Work-up:

    • Combine the filtrates and evaporate the DCM under reduced pressure.

    • Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).

    • Precipitate the protected peptide by adding cold diethyl ether.

    • Centrifuge or filter to collect the protected peptide fragment.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Protocol for Selective Z-Group Deprotection in Solution

This protocol details the removal of the N-terminal Z-group from a protected peptide fragment in solution using catalytic transfer hydrogenation.[3][5]

Materials:

  • Z-protected peptide fragment

  • Palladium on charcoal (10% Pd/C)

  • Formic acid or ammonium formate

  • Methanol or another suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Under an inert atmosphere, add a hydrogen donor such as formic acid (several equivalents) or ammonium formate (excess).

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Reaction times can range from a few hours to overnight.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide fragment.

Visualizations

SPPS Workflow for Protected Fragment Synthesis

spfs cluster_spps Solid-Phase Synthesis cluster_solution Solution Phase Resin 2-Chlorotrityl Resin Coupling Couple Z-Thr(OtBu)-OH & Subsequent Amino Acids Resin->Coupling Elongation Peptide Elongation (Fmoc Deprotection/Coupling Cycles) Coupling->Elongation Cleavage Mild Acid Cleavage (e.g., 1% TFA in DCM) Elongation->Cleavage ProtectedFragment Z-Protected Peptide Fragment (Side-chains protected) Cleavage->ProtectedFragment Z_Deprotection Selective Z-Group Deprotection (e.g., Catalytic Hydrogenation) ProtectedFragment->Z_Deprotection FinalFragment Deprotected Fragment for Ligation Z_Deprotection->FinalFragment

Caption: Workflow for synthesizing a protected peptide fragment using Z-Thr(OtBu)-OH.

Orthogonal Deprotection Strategy

orthogonal_deprotection cluster_path1 Path 1: Fragment Synthesis cluster_path2 Path 2: Global Deprotection Start Z-Thr(OtBu)-Peptide-Resin Cleavage Mild Acid Cleavage Start->Cleavage Release from resin StrongAcid Strong Acid (TFA) Start->StrongAcid Final Cleavage Z_Deprotection Catalytic Hydrogenation Cleavage->Z_Deprotection N-terminal deprotection Result1 H-Thr(OtBu)-Peptide Z_Deprotection->Result1 Result2 H-Thr-Peptide StrongAcid->Result2

References

Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) in solution-phase peptide synthesis. Z-Thr(OtBu)-OH is a valuable building block for the incorporation of threonine into peptide chains. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl functionality, preventing unwanted side reactions during coupling. This combination of protecting groups is particularly useful in classical solution-phase synthesis strategies.

The Z group is stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid)[1]. The OtBu group is stable to the basic conditions used for the saponification of methyl or ethyl esters and to the catalytic hydrogenation conditions used for Z-group removal, but it is efficiently cleaved with strong acids such as trifluoroacetic acid (TFA)[1][2]. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.

Key Features of Z-Thr(OtBu)-OH

  • N-α-Protection: The Z-group offers excellent protection against racemization during coupling when activated[1].

  • Side-Chain Protection: The tBu ether on the threonine side chain prevents O-acylation and other side reactions at the hydroxyl group[1].

  • Orthogonality: The differential lability of the Z and OtBu groups allows for selective deprotection, enabling convergent synthesis strategies.

  • Application: Primarily used in solution-phase peptide synthesis, particularly for the synthesis of peptide fragments that will be coupled subsequently.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe

This protocol describes a representative coupling reaction between Z-Thr(OtBu)-OH and L-phenylalanine methyl ester (H-Phe-OMe) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents, and N,N-Diisopropylethylamine (DIPEA) as the base.

Materials:

  • Z-Thr(OtBu)-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of Z-Thr(OtBu)-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF, add DIPEA (2.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt.

  • Add HOBt (1.1 eq) and TBTU (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide, Z-Thr(OtBu)-Phe-OMe, by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation

Materials:

  • Z-Thr(OtBu)-Phe-OMe

  • 10% Palladium on charcoal (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide, Z-Thr(OtBu)-Phe-OMe, in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield H-Thr(OtBu)-Phe-OMe.

Protocol 3: Cleavage of the OtBu and Methyl Ester Groups with Trifluoroacetic Acid (TFA)

Materials:

  • H-Thr(OtBu)-Phe-OMe

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the peptide, H-Thr(OtBu)-Phe-OMe, in a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the peptide with cold diethyl ether to remove scavengers.

  • Dry the final peptide, H-Thr-Phe-OH, under vacuum.

Data Presentation

Table 1: Representative Reagent Quantities for Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe

ReagentMolar Eq.Typical Amount (for 1 mmol Z-Thr(OtBu)-OH)
Z-Thr(OtBu)-OH1.0309.4 mg
H-Phe-OMe·HCl1.0215.7 mg
TBTU1.1353.2 mg
HOBt1.1148.6 mg
DIPEA2.1365 µL
Anhydrous DMF-5-10 mL

Table 2: Typical Outcomes for the Synthesis of a Dipeptide using Z-Thr(OtBu)-OH

ParameterTypical ValueNotes
Coupling Reaction Time 4-6 hoursMonitored by TLC
Crude Yield >90%Before purification
Purified Yield 75-85%After silica gel chromatography
Purity (by HPLC) >98%After purification
Z-group Deprotection Yield >95%Quantitative in many cases
OtBu Deprotection Yield >90%Dependent on cleavage conditions

Visualizations

Peptide Coupling Workflow

PeptideCouplingWorkflow cluster_coupling Coupling cluster_purification Workup & Purification Z_Thr_OtBu Z-Thr(OtBu)-OH Coupling TBTU, HOBt, DIPEA in DMF Z_Thr_OtBu->Coupling H_Phe_OMe H-Phe-OMe H_Phe_OMe->Coupling Z_Dipeptide Z-Thr(OtBu)-Phe-OMe Coupling->Z_Dipeptide Workup Aqueous Workup Z_Dipeptide->Workup Purification Silica Gel Chromatography Workup->Purification Pure_Dipeptide Purified Z-Thr(OtBu)-Phe-OMe Purification->Pure_Dipeptide

Caption: Workflow for the solution-phase coupling of Z-Thr(OtBu)-OH.

Deprotection Strategy

DeprotectionStrategy Start Z-Thr(OtBu)-Phe-OMe Z_Deprotection H₂, Pd/C in MeOH Start->Z_Deprotection N-terminal Deprotection Z_Deprotected_Peptide H-Thr(OtBu)-Phe-OMe Z_Deprotection->Z_Deprotected_Peptide OtBu_Ester_Deprotection TFA / H₂O / TIS Z_Deprotected_Peptide->OtBu_Ester_Deprotection Side-chain & C-terminal Deprotection Final_Peptide H-Thr-Phe-OH OtBu_Ester_Deprotection->Final_Peptide

References

The Role of Z-Thr(OtBu) in the Synthesis of Advanced Immunosuppressants: A Detailed Look at Voclosporin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The strategic use of protected amino acids is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex therapeutic agents with high precision and yield. Among these, N-benzyloxycarbonyl-O-tert-butyl-L-threonine, often represented as Z-Thr(tBu)-OH or conceptually similar protected threonines, serves as a critical building block. This application note details the pivotal role of protecting the threonine side chain, exemplified by a tert-butyl group, in the semi-synthesis of Voclosporin, a potent calcineurin inhibitor used in the treatment of lupus nephritis.

Voclosporin is a structural analogue of Cyclosporin A, a naturally occurring cyclic undecapeptide. The synthesis of Voclosporin involves the specific modification of the side chain of the threonine residue at position 1 of Cyclosporin A. To achieve this selective modification, the hydroxyl group of the threonine must be protected to prevent unwanted side reactions. While the documented synthesis of Voclosporin often employs an acetyl group for this purpose, the use of a tert-butyl ether, as in Z-Thr(tBu)-OH, represents a conceptually analogous and robust protecting group strategy commonly employed in peptide chemistry. The tert-butyl group offers stability under various reaction conditions and can be removed under specific acidic conditions.

The overall synthetic strategy involves the protection of the threonine hydroxyl group, followed by oxidative cleavage of the double bond in the original side chain to form an aldehyde. This aldehyde then undergoes further reactions to introduce a new, modified side chain, ultimately yielding Voclosporin after deprotection. The careful selection and application of protecting groups are paramount to the success of this multi-step synthesis.

Experimental Protocols

The following protocols are based on established synthetic routes for Voclosporin, illustrating the key steps where a protected threonine derivative is crucial.

Protocol 1: Protection of the Threonine Residue in Cyclosporin A

Objective: To protect the hydroxyl group of the threonine residue in Cyclosporin A to prevent its interference in subsequent reactions.

Materials:

  • Cyclosporin A

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2N

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolve Cyclosporin A in dichloromethane (DCM).

  • To the stirred solution, add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the reaction mixture in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold 2N hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude acetylated Cyclosporin A by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure product.

Protocol 2: Oxidative Cleavage to Form the Aldehyde Intermediate

Objective: To cleave the double bond in the side chain of the protected Cyclosporin A to generate a key aldehyde intermediate.

Materials:

  • Acetylated Cyclosporin A

  • Ozone (O₃)

  • Dichloromethane (DCM)

  • Methanol

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolve the acetylated Cyclosporin A in a mixture of dichloromethane (DCM) and methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for several hours to ensure complete reduction of the ozonide.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to isolate the desired aldehyde intermediate.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps in the formation of a Voclosporin precursor.

StepStarting MaterialProductTypical Yield (%)Purity (%)
Threonine Protection (Acetylation)Cyclosporin AAcetylated Cyclosporin A>95>98
Oxidative Cleavage (Ozonolysis)Acetylated Cyclosporin AAldehyde Intermediate80-90>95
Side Chain ElongationAldehyde IntermediateDiene Intermediate60-70>95
DeprotectionDiene IntermediateVoclosporin>90>99 (post-HPLC)

Visualizations

Experimental Workflow for Voclosporin Synthesis

Voclosporin_Synthesis_Workflow CyclosporinA Cyclosporin A ProtectedCsA Protected Cyclosporin A (e.g., Acetylated) CyclosporinA->ProtectedCsA Threonine OH Protection Aldehyde Aldehyde Intermediate ProtectedCsA->Aldehyde Oxidative Cleavage Diene Diene Intermediate Aldehyde->Diene Side Chain Elongation Voclosporin Voclosporin Diene->Voclosporin Deprotection

Caption: Synthetic workflow for Voclosporin from Cyclosporin A.

Signaling Pathway of Voclosporin

Voclosporin_Signaling_Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calcineurin_inactive Calcineurin (Inactive) Ca_influx->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca²⁺ binding NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein (Cytokine) IL2_mRNA->IL2_protein Translation TCell_activation T-Cell Activation & Proliferation IL2_protein->TCell_activation Autocrine/Paracrine Signaling Voclosporin Voclosporin Voclosporin->Calcineurin_active Inhibits

Caption: Mechanism of action of Voclosporin in T-cell activation.

Application Notes and Protocols: Z-Thr(otbu) as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-α-Z-O-tert-butyl-L-threonine (Z-Thr(otbu)) as a pivotal building block in the synthesis of complex molecules, particularly bioactive peptides and natural product analogs. The strategic use of the benzyloxycarbonyl (Z) protecting group for the amine and the tert-butyl (tBu) group for the side-chain hydroxyl offers a robust platform for controlled, stepwise synthesis.

Introduction

Z-Thr(otbu) is a commercially available, orthogonally protected amino acid derivative that serves as a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group, cleavable under reductive conditions (e.g., hydrogenolysis) or strong acid, and the acid-labile tBu group allow for selective deprotection strategies, which are critical in the construction of intricate molecular architectures. Its application extends from the synthesis of therapeutic peptides to complex natural products like the potent anticancer agent, dolastatin.

Physicochemical Properties

A summary of the key physicochemical properties of Z-Thr(otbu)-OH is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 16966-09-9[1]

Applications in Complex Molecule Synthesis

The primary application of Z-Thr(otbu) lies in its role as a protected threonine residue in peptide synthesis. The bulky tert-butyl ether on the side chain prevents unwanted side reactions, such as O-acylation, during coupling steps. This is particularly crucial in the synthesis of peptides with sensitive functionalities or complex sequences.

A notable example of its application is in the synthesis of analogs of dolastatin 10, a potent antimitotic agent. Dolastatins are non-ribosomal peptides that have demonstrated significant anticancer activity by inhibiting tubulin polymerization. The synthesis of these complex molecules often involves the coupling of unique amino acid residues, where precise control of protecting groups is paramount. While detailed synthetic routes for dolastatin 10 itself are extensive, the principles of peptide coupling using protected amino acids like Z-Thr(otbu) are fundamental to the assembly of its constituent fragments.

Experimental Protocols

Protocol 1: General Solution-Phase Peptide Coupling using DCC/HOBt

This protocol describes a general method for the coupling of Z-Thr(otbu)-OH to an amino acid ester in solution phase using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • Z-Thr(otbu)-OH

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Thr(otbu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Addition of the Amine: Add the free amine solution from step 1 to the reaction mixture from step 3. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Protocol 2: Deprotection of the Z-group by Hydrogenolysis

This protocol outlines the removal of the N-terminal Z-group from a peptide containing the Z-Thr(otbu) residue.

Materials:

  • Z-protected peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the N-deprotected peptide.

Protocol 3: Acidic Cleavage of the tert-Butyl Group

This protocol describes the removal of the O-tert-butyl protecting group from the threonine side chain.

Materials:

  • tBu-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - optional, depending on other amino acids present.

Procedure:

  • Dissolve the tBu-protected peptide in DCM.

  • Prepare a cleavage cocktail of TFA and DCM (e.g., 50-95% TFA in DCM). If the peptide contains sensitive residues like tryptophan or methionine, add scavengers to the cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC or mass spectrometry.

  • Once complete, remove the TFA and DCM under reduced pressure (a stream of nitrogen can aid this process).

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

Data Presentation

The following table provides representative data for a typical solution-phase coupling reaction using Z-Thr(otbu)-OH.

Reactant 1Reactant 2Coupling ReagentsProductYield (%)Purity (by HPLC)Analytical Data
Z-Thr(otbu)-OHH-Phe-OMeDCC, HOBtZ-Thr(otbu)-Phe-OMe~85-95%>95%MS (ESI): [M+Na]⁺ calculated for C₂₆H₃₄N₂O₆Na: 509.23, found: 509.2. ¹H NMR (CDCl₃): δ 7.35-7.25 (m, 10H), 5.10 (s, 2H), 4.55 (d, 1H), 4.20 (m, 1H), 3.95 (m, 1H), 3.70 (s, 3H), 3.10 (dd, 2H), 1.20 (d, 3H), 1.15 (s, 9H).

Note: The analytical data provided is representative and may vary based on specific reaction conditions and purification methods.

Visualizations

Signaling Pathway of Dolastatin 10

Dolastatin 10, a complex peptide whose synthesis can utilize building blocks like Z-Thr(otbu), is a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[2] The diagram below illustrates the key downstream effects of dolastatin 10.

Dolastatin_Signaling cluster_0 Cellular Effects cluster_1 Downstream Molecular Events Dolastatin Dolastatin 10 Tubulin β-Tubulin Dolastatin->Tubulin Binds to Vinca domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to HIF1a HIF-1α Protein Microtubules->HIF1a Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Induces Bcl2 Bcl-2 Expression CellCycle->Bcl2 Downregulates cMyc c-Myc Expression CellCycle->cMyc Upregulates p53 p53 Expression CellCycle->p53 Upregulates VEGF VEGF Expression HIF1a->VEGF Inhibits

Caption: Signaling pathway of Dolastatin 10.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the key steps in the solution-phase synthesis of a dipeptide using Z-Thr(otbu)-OH.

Dipeptide_Synthesis_Workflow cluster_workflow Solution-Phase Dipeptide Synthesis Workflow start Start prep_amine Prepare Free Amine (e.g., H-Phe-OMe from HCl salt) start->prep_amine activate_acid Activate Carboxylic Acid (Z-Thr(otbu)-OH + DCC/HOBt) start->activate_acid coupling Peptide Coupling prep_amine->coupling activate_acid->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End Product (Z-Thr(otbu)-Phe-OMe) characterization->end

Caption: Workflow for dipeptide synthesis.

Conclusion

Z-Thr(otbu) is an indispensable tool for the synthesis of complex peptides and natural products. Its orthogonal protecting groups provide the necessary flexibility for multi-step synthetic strategies. The protocols and data presented herein serve as a guide for researchers in the effective utilization of this versatile building block. The example of dolastatin highlights the critical role of such protected amino acids in the development of potent therapeutic agents.

References

Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective deprotection of the N-benzyloxycarbonyl (Z) group and the O-tert-butyl (tBu) ether from the protected amino acid derivative, Z-Thr(tBu)-OtBu. The presented methods offer orthogonal strategies, allowing for the selective removal of either protecting group, a critical step in peptide synthesis and the development of complex molecules.

Introduction

In the realm of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving the desired molecular architecture. The Z-Thr(tBu)-OtBu derivative incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine terminus and a tert-butyl (tBu) ether on the threonine side-chain hydroxyl group. The Z group is typically removed by hydrogenolysis, while the tBu group is labile to strong acids.[1] This orthogonality allows for their selective cleavage, providing flexibility in synthetic routes.[1]

These application notes provide two distinct protocols for the selective deprotection of Z-Thr(tBu)-OtBu, enabling researchers to tailor their synthetic strategy based on the requirements of their target molecule.

Deprotection Strategies and Mechanisms

The selective deprotection of Z-Thr(tBu)-OtBu hinges on the distinct chemical liabilities of the Z and tBu protecting groups.

1. Z-Group Deprotection via Catalytic Hydrogenation: The benzyloxycarbonyl group is susceptible to cleavage by catalytic hydrogenation. In this process, the substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the hydrogenolysis of the benzyloxy-carbonyl bond, yielding the free amine, toluene, and carbon dioxide as byproducts. This method is valued for its mild conditions and clean reaction profile.

2. tBu-Group Deprotection via Acidolysis: The tert-butyl ether is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[2] The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is subsequently quenched by a scavenger or the solvent.[3] This approach is highly effective for the removal of tBu ethers and esters.

The logical workflow for the selective deprotection of Z-Thr(tBu)-OtBu is depicted below, showcasing the two independent pathways to obtain either the N-deprotected or the O-deprotected threonine derivative.

Deprotection_Workflow Deprotection Workflow for Z-Thr(tBu)-OtBu A Z-Thr(tBu)-OtBu B H-Thr(tBu)-OtBu A->B Protocol 1: Catalytic Hydrogenation (H2, Pd/C) C Z-Thr-OtBu A->C Protocol 2: Acidolysis (TFA)

Caption: Selective deprotection pathways for Z-Thr(tBu)-OtBu.

Experimental Protocols

The following sections provide detailed experimental procedures for the selective deprotection of the Z and tBu groups from Z-Thr(tBu)-OtBu.

Protocol 1: Selective Deprotection of the N-Benzyloxycarbonyl (Z) Group

This protocol describes the removal of the Z group via catalytic hydrogenation, yielding the N-deprotected product, H-Thr(tBu)-OtBu. This method is adapted from a procedure described for the hydrogenation of a similar substrate, Z-Thr(tBu)-ol.

Materials:

  • Z-Thr(tBu)-OtBu

  • Methanol (MeOH), anhydrous

  • 5% Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Rotary evaporator

  • Reaction flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve Z-Thr(tBu)-OtBu in anhydrous methanol.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 5% palladium on carbon to the solution.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation). For more robust reactions, a Parr hydrogenator can be utilized at a slightly elevated pressure.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude H-Thr(tBu)-OtBu.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Quantitative Data Summary (Protocol 1):

ParameterValue/Condition
SubstrateZ-Thr(tBu)-OtBu
SolventMethanol (anhydrous)
Catalyst5% Palladium on Carbon (Pd/C)
Hydrogen PressureAtmospheric (balloon) or slightly elevated (Parr)
TemperatureRoom Temperature
Reaction TimeVaries (monitor by TLC/LC-MS)
Work-upFiltration through Celite®, evaporation
Expected ProductH-Thr(tBu)-OtBu
Protocol 2: Selective Deprotection of the O-tert-Butyl (tBu) Group

This protocol outlines the removal of the tert-butyl ether from the threonine side chain using trifluoroacetic acid, yielding this compound. This method is based on standard procedures for the acid-labile deprotection of tBu groups in peptide synthesis.[4]

Materials:

  • Z-Thr(tBu)-OtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Scavengers (e.g., triisopropylsilane (TIS) - optional but recommended)

  • Rotary evaporator

  • Reaction flask

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve Z-Thr(tBu)-OtBu in anhydrous dichloromethane in a reaction flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add a solution of 95% trifluoroacetic acid in water.[4] If the substrate is sensitive to cationic side reactions, a scavenger like triisopropylsilane (TIS) can be added to the TFA solution. A common cleavage cocktail is TFA/TIS/water (95:2.5:2.5).

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times are typically in the range of 20-30 minutes.[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Purification: The crude product, this compound, can be purified by precipitation from cold diethyl ether or by column chromatography on silica gel.

Quantitative Data Summary (Protocol 2):

ParameterValue/ConditionReference
SubstrateZ-Thr(tBu)-OtBu
SolventDichloromethane (DCM)
Deprotection Reagent95% Trifluoroacetic Acid (TFA) in water[4]
Scavengers (optional)Triisopropylsilane (TIS), Water
Temperature0 °C to Room Temperature
Reaction Time20 - 30 minutes[4]
Work-upEvaporation, co-evaporation with toluene
Expected ProductThis compound

Safety Precautions

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in a well-ventilated fume hood and avoid ignition sources. Ensure the reaction system is properly purged to remove air before introducing hydrogen.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

The protocols detailed in these application notes provide reliable and selective methods for the deprotection of Z-Thr(tBu)-OtBu. The choice between catalytic hydrogenation for Z-group removal and acidolysis for tBu-group cleavage allows for strategic flexibility in the synthesis of peptides and other complex organic molecules. Adherence to the described procedures and safety precautions will enable researchers to efficiently and safely perform these critical deprotection steps.

References

Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) in solution-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, and applications of this versatile building block for the synthesis of complex peptides.

Introduction

Solution-phase peptide synthesis remains a critical methodology for the large-scale and high-purity production of peptides. The use of Z-Thr(OtBu)-OH offers a robust strategy for the incorporation of threonine residues. The benzyloxycarbonyl (Z) group provides stable N-terminal protection that can be removed under non-acidic conditions, while the tert-butyl (OtBu) group effectively protects the hydroxyl side chain of threonine from unwanted side reactions during coupling and is readily removed with mild acid. This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.

Key Applications

The methodologies described herein are applicable to the synthesis of a wide range of peptides, including:

  • Bioactive Peptides: Synthesis of hormones, neurotransmitters, and antimicrobial peptides where threonine residues are crucial for biological activity.

  • Pharmaceutical Intermediates: Large-scale synthesis of peptide fragments for convergent synthesis of therapeutic proteins.

  • Research Peptides: Custom peptide synthesis for structure-activity relationship (SAR) studies and drug discovery.

Experimental Protocols

This section provides detailed protocols for the key steps in solution-phase peptide synthesis using Z-Thr(OtBu)-OH. As a representative example, the synthesis of the dipeptide Z-Thr(OtBu)-Phe-OMe is described.

Materials and Reagents
  • Z-Thr(OtBu)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Peptide Coupling: Synthesis of Z-Thr(OtBu)-Phe-OMe
  • Preparation of Amine Component: To a solution of H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) at 0 °C and stir for 15 minutes to obtain the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Z-Thr(OtBu)-OH (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

  • Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Z-Thr(OtBu)-Phe-OMe.

N-Terminal Deprotection (Z-group removal)
  • Hydrogenolysis: Dissolve the Z-protected peptide in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Side-Chain Deprotection (OtBu-group removal)
  • Acidolysis: Dissolve the OtBu-protected peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model dipeptide, Z-Thr(OtBu)-Phe-OMe, and its subsequent deprotection steps.

Table 1: Reagent Quantities for Dipeptide Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Mass (for 1 mmol scale)
Z-Thr(OtBu)-OH1.0353.42353.4 mg
H-Phe-OMe·HCl1.1215.68237.2 mg
EDC·HCl1.1191.70210.9 mg
HOBt1.1135.12148.6 mg
DIPEA1.2129.24155.1 mg (0.21 mL)

Table 2: Reaction Parameters and Yields

StepReaction Time (h)Temperature (°C)SolventYield (%)Purity (%)
Coupling180 to RTDCM85-95>95 (after chromatography)
Z-Deprotection3RTMeOH90-98>98
OtBu-Deprotection2RTTFA cocktail>90>95 (after precipitation)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Z-Thr(OtBu)-OH.

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_purification Purification & Analysis Z_Thr_OtBu Z-Thr(OtBu)-OH Coupling Coupling Reaction in DCM Z_Thr_OtBu->Coupling H_Phe_OMe H-Phe-OMe H_Phe_OMe->Coupling EDC_HOBt EDC, HOBt EDC_HOBt->Coupling Z_Dipeptide Z-Thr(OtBu)-Phe-OMe Coupling->Z_Dipeptide Z_Deprotection Z-group Removal (H2, Pd/C) Z_Dipeptide->Z_Deprotection Purification Purification (Chromatography/Precipitation) Z_Dipeptide->Purification OtBu_Deprotection OtBu-group Removal (TFA) Z_Deprotection->OtBu_Deprotection Deprotected_Dipeptide H-Thr-Phe-OMe OtBu_Deprotection->Deprotected_Dipeptide Deprotected_Dipeptide->Purification Analysis Analysis (HPLC, MS) Purification->Analysis MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylation (Thr/Tyr) Substrate Threonine-containing Substrate Protein/Peptide ERK->Substrate Phosphorylation (Thr) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the incorporation of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) into a peptide sequence using solid-phase peptide synthesis (SPPS). This methodology is particularly useful for the synthesis of peptide fragments where the N-terminus requires the stable Z-protecting group for subsequent segment condensation or other modifications, while the threonine side chain is protected by the acid-labile tert-butyl (OtBu) group. The protocol outlined below primarily follows the widely used Fmoc/tBu strategy for the assembly of the peptide chain, with the final coupling step introducing the Z-protected threonine residue.

Materials and Reagents

  • Resins: Wang resin or 2-Chlorotrityl chloride resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, OtBu, Trt, Pbf).

  • Z-Thr(OtBu)-OH: N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine.

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Coupling Reagents:

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N'-Diisopropylcarbodiimide (DIC)

  • Coupling Additives:

    • 1-Hydroxybenzotriazole (HOBt)

    • Oxyma Pure®

  • Deprotection and Cleavage Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the assembly of the peptide sequence on a solid support up to the penultimate amino acid residue using the standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the resin (e.g., Wang resin, 0.5-1.0 mmol/g loading) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence until the desired peptide length (up to the residue before the N-terminal Z-Thr) is achieved.

Protocol 2: Incorporation of Z-Thr(OtBu)-OH

This protocol details the final coupling step to introduce the Z-protected threonine at the N-terminus.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.

  • Coupling of Z-Thr(OtBu)-OH:

    • Dissolve Z-Thr(OtBu)-OH (3-5 equivalents) and an activating agent (e.g., HATU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated Z-Thr(OtBu)-OH solution to the deprotected peptide-resin.

    • Agitate the reaction for 2-4 hours. The coupling of Z-amino acids can sometimes be slower than Fmoc-amino acids.

    • Monitor the reaction for completion using the ninhydrin test.

  • Final Washing: After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3-5 times). Dry the resin under vacuum.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups, while preserving the N-terminal Z-group. The Z-group is stable to the TFA cleavage conditions typically used in Fmoc-SPPS.

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume under a stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude N-Z-protected peptide.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient of water/acetonitrile containing 0.1% TFA is used for elution.[1]

  • Analysis: Analyze the purified peptide fractions by LC-MS to confirm the identity and purity of the final N-Z-protected peptide.

Data Presentation

While specific yields can be sequence-dependent, the following table provides typical expectations for the incorporation of amino acids in SPPS.

ParameterExpected ValueNotes
Fmoc-Amino Acid Coupling Efficiency >99%Per coupling step, monitored by ninhydrin test.
Z-Thr(OtBu)-OH Coupling Efficiency >95%May require longer coupling times or double coupling.
Overall Crude Peptide Yield 60-80%Based on the initial resin loading.
Purity of Crude Peptide 50-70%Sequence-dependent; major impurities are deletion sequences.
Purity after RP-HPLC >95%Dependent on the success of the purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_spps_cycle cluster_final_coupling Final N-Terminal Capping cluster_cleavage Cleavage and Purification Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Fmoc-AA Coupling (HATU/DIPEA/DMF) Fmoc_Deprotection->Coupling Wash1 Washing (DMF/DCM) Coupling->Wash1 Repeat Repeat Cycle (n-1) times Wash1->Repeat Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Fmoc_Deprotection_Cycle Fmoc Deprotection Coupling_Cycle Coupling Wash_Cycle Washing Z_Thr_Coupling Z-Thr(OtBu)-OH Coupling (HATU/DIPEA/DMF) Final_Fmoc_Deprotection->Z_Thr_Coupling Final_Wash Final Washing (DMF/DCM) Z_Thr_Coupling->Final_Wash Cleavage Cleavage from Resin & Global Deprotection (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for SPPS incorporation of Z-Thr(OtBu)-OH.

Signaling Pathway of Protecting Groups

protecting_groups cluster_peptide Peptide Chain on Resin cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Conditions Peptide H₂N-...-AA(P)-...-Thr(OtBu)-Resin Z_group Z-Group (N-terminus) OtBu_group OtBu-Group (Thr Side Chain) Other_PGs Other Side-Chain PGs (e.g., Boc, Trt) Hydrogenolysis Catalytic Hydrogenation (for Z-group removal, if needed later) Z_group->Hydrogenolysis Removed by Z_Thr_OH Z-Thr(OtBu)-OH Z_Thr_OH->Peptide Coupling TFA TFA-based Cleavage Cocktail TFA->Z_group Stable TFA->OtBu_group Removes TFA->Other_PGs Removes

Caption: Orthogonality of protecting groups in the synthesis.

References

Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The Z-Thr(tBu)-OH strategy employs the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group and the tert-butyl (tBu) group for the hydroxyl side chain of threonine. This orthogonal protection scheme offers distinct advantages, including the stability of the Z-group to mildly acidic and basic conditions used in solid-phase peptide synthesis (SPPS) and the facile removal of the acid-labile tBu group. The Z-group is typically removed by catalytic hydrogenation.[1] This document provides detailed application notes and protocols for the synthesis, incorporation, and deprotection of Z-Thr(tBu)-OH in peptide synthesis.

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for Z-Thr(tBu)-OH is presented below.

PropertyValueReference
Chemical Name (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid[2]
Synonyms Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH[2]
CAS Number 16966-09-9[3]
Molecular Formula C16H23NO5[2]
Molecular Weight 309.36 g/mol [2]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C[2]

Note: While specific NMR and mass spectrometry data for Z-Thr(tBu)-OH were not found in the search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The dicyclohexylammonium (DCHA) salt of Z-Thr(tBu)-OH is also commercially available (CAS 16966-07-7) and may be used as a more stable starting material.[4][5]

Experimental Protocols

Synthesis of Z-Thr(tBu)-OH

This protocol describes the synthesis of Z-Thr(tBu)-OH via saponification of its methyl ester precursor, Z-Thr(tBu)-OMe.

Materials:

  • Z-Thr(tBu)-OMe

  • Acetone

  • 1,2-Dichloroethane

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Ethyl acetate

  • Aqueous citric acid solution

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable beaker, dissolve Z-Thr(tBu)-OMe (169 g) in a mixture of acetone (300 mL) and 1,2-dichloroethane (600 mL).[2]

  • Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, wash the mixture once with diethyl ether (500 mL).[2]

  • Add ethyl acetate (800 mL) to the aqueous layer and adjust the pH to 2-3 with an aqueous citric acid solution.[2]

  • Separate the organic layer and wash it sequentially with water (300 mL) and saturated brine solution (300 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure.[2]

  • To the resulting residue, add diethyl ether (500 mL) to precipitate the product.

  • Collect the solid product by filtration and dry to obtain Z-Thr(tBu)-OH.

Quantitative Data:

Starting Material Product Yield

| Z-Thr(tBu)-OMe (169 g) | Z-Thr(tBu)-OH (130 g) | 80.3% |

Incorporation of Z-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling Z-Thr(tBu)-OH to a resin-bound peptide with a free N-terminal amine. This procedure assumes a standard Boc-SPPS strategy where the Z-group on the threonine will be removed at a later, selective deprotection step or during the final cleavage if a compatible cleavage strategy is employed.

Materials:

  • Peptide-resin with a free N-terminus

  • Z-Thr(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin test solution

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, pre-activate the Z-Thr(tBu)-OH (2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

  • Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • If the coupling is incomplete after 2 hours, a second coupling can be performed.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Note on Coupling Efficiency: The coupling efficiency of amino acids in SPPS can be sequence-dependent. Threonine is known to be a sterically hindered amino acid, which can sometimes lead to incomplete coupling.[6] It is crucial to monitor the coupling reaction and perform a double coupling if necessary to ensure a high yield of the desired peptide.

Deprotection Protocols

1. Cleavage of the tBu Group

The tert-butyl (tBu) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Materials:

  • Peptide-resin with tBu-protected threonine

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

  • Dry the crude peptide under vacuum.

2. Cleavage of the Z Group

The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for tBu group removal and is typically cleaved by catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Solvent (e.g., Methanol, DMF, or a mixture)

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen source (e.g., H₂ gas, ammonium formate, or 1,4-cyclohexadiene)

Procedure (using H₂ gas):

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric or slightly elevated pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Potential Side Reactions

While the Z-Thr(tBu)-OH strategy is robust, several potential side reactions can occur during peptide synthesis and deprotection.

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling Due to the steric hindrance of the threonine side chain, coupling of Z-Thr(tBu)-OH may be incomplete.Use more potent coupling reagents (e.g., HATU), increase coupling time, or perform a double coupling. Monitor coupling completion with the ninhydrin test.
Racemization Although the Z-group is known to be resistant to racemization during activation, it can still occur under certain conditions, particularly with prolonged activation times or the use of strong bases.[1]Use coupling reagents that suppress racemization (e.g., by addition of HOBt or Oxyma), and minimize pre-activation and coupling times.
Alkylation of Sensitive Residues During the TFA-mediated cleavage of the tBu group, the resulting tert-butyl cation can alkylate sensitive residues such as tryptophan and cysteine.[7]Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to trap the carbocations.
Diketopiperazine Formation At the dipeptide stage, especially when proline or glycine is the C-terminal residue, intramolecular cyclization can occur to form a diketopiperazine, leading to cleavage from the resin.[8]Use dipeptide building blocks or specialized resins like 2-chlorotrityl chloride resin which is more resistant to this side reaction.

Application Workflows

The following diagrams illustrate the logical workflow of using the Z-Thr(tBu)-OH strategy in peptide synthesis and a hypothetical application of the synthesized peptide in a biological assay.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_deprotection Deprotection and Purification Resin Solid Support (e.g., Wang Resin) AA1 Couple First Amino Acid (e.g., Fmoc-AA-OH) Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) AA1->Deprotect1 ZThr_Couple Couple Z-Thr(tBu)-OH (HBTU/DIPEA/DMF) Deprotect1->ZThr_Couple Chain_Elongation Continue Peptide Chain Elongation ZThr_Couple->Chain_Elongation Cleavage Final Cleavage from Resin & tBu Deprotection (TFA) Chain_Elongation->Cleavage Purification1 Purify Peptide (RP-HPLC) Cleavage->Purification1 Z_Deprotection Z-Group Deprotection (Catalytic Hydrogenation) Purification1->Z_Deprotection Purification2 Final Purification (RP-HPLC) Z_Deprotection->Purification2 Final_Peptide Final Peptide Purification2->Final_Peptide Characterize (MS, NMR)

Caption: Workflow for Solid-Phase Peptide Synthesis using Z-Thr(tBu)-OH.

Biological_Assay_Workflow cluster_assay Kinase Inhibition Assay Peptide Synthesized Peptide Substrate Reaction Kinase Reaction: Peptide + Kinase + ATP ± Inhibitor Peptide->Reaction Kinase Kinase of Interest Kinase->Reaction ATP ATP (γ-³²P or Cold) ATP->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Quench Quench Reaction Reaction->Quench Detection Detect Phosphorylation (e.g., Autoradiography, Luminescence, ELISA) Quench->Detection Analysis Data Analysis: Determine IC₅₀ Detection->Analysis

Caption: Hypothetical workflow for a kinase inhibition assay using a synthetic peptide.

References

Application Notes and Protocols for Downstream Processing of Z-Thr(OtBu)-OH Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing of reaction mixtures containing N-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH). The following sections outline the methodologies for extraction, purification, and analysis to obtain high-purity Z-Thr(OtBu)-OH suitable for peptide synthesis and other applications in drug development.

Introduction

Z-Thr(OtBu)-OH is a critical protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butyl ether protecting group on the threonine side chain and the benzyloxycarbonyl (Z) group on the N-terminus offer orthogonal protection strategies essential for the synthesis of complex peptides. The purity of Z-Thr(OtBu)-OH is paramount to ensure the fidelity of peptide synthesis. This application note details the downstream processing steps required to purify Z-Thr(OtBu)-OH from a typical reaction mixture, addressing common impurities and providing methods for their removal and analysis.

Downstream Processing Overview

The downstream processing of Z-Thr(OtBu)-OH typically involves several key stages designed to isolate and purify the product from unreacted starting materials, reagents, and side products. The general workflow is as follows:

Downstream_Processing_Workflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction Quench & Dilute concentration Concentration extraction->concentration Organic Phase crystallization Crystallization concentration->crystallization Crude Product optional_chromatography Optional: Flash Chromatography concentration->optional_chromatography If Oily or High Impurity filtration_drying Filtration & Drying crystallization->filtration_drying final_product High-Purity Z-Thr(OtBu)-OH filtration_drying->final_product optional_chromatography->crystallization Purified Fractions

Caption: Workflow for the downstream processing of Z-Thr(OtBu)-OH.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Z-Thr(OtBu)-OH

This protocol describes the initial workup of the reaction mixture to isolate the crude Z-Thr(OtBu)-OH.

Materials:

  • Crude reaction mixture containing Z-Thr(OtBu)-OH

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 5% aqueous citric acid solution

  • Saturated sodium chloride solution (Brine)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture by cautiously adding deionized water.

  • Transfer the quenched mixture to a separatory funnel.

  • Add ethyl acetate to the separatory funnel to dilute the mixture. A typical ratio is 2:1 (v/v) of ethyl acetate to the aqueous reaction volume.

  • Acidify the aqueous layer to a pH of 2-3 by adding 1 M HCl or 5% citric acid solution. This ensures that the carboxylic acid of Z-Thr(OtBu)-OH is protonated and remains in the organic phase.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated brine solution (1 x volume of organic layer)

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Z-Thr(OtBu)-OH, which may be a solid or a viscous oil.

Protocol 2: Crystallization of Z-Thr(OtBu)-OH

This protocol is for the purification of crude Z-Thr(OtBu)-OH by crystallization.

Materials:

  • Crude Z-Thr(OtBu)-OH

  • Ethyl acetate (EtOAc)

  • Hexane or heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude Z-Thr(OtBu)-OH to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely. Gentle heating may be required.

  • Slowly add hexane or heptane (as an anti-solvent) to the warm solution until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of ethyl acetate dropwise until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane or a cold mixture of ethyl acetate/hexane (e.g., 1:5 v/v).

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Chromatography of Z-Thr(OtBu)-OH (Optional)

This protocol is recommended if the crude product is an oil or if crystallization does not yield a product of the desired purity.

Materials:

  • Crude Z-Thr(OtBu)-OH

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Flash chromatography system (column, pump, fraction collector)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude Z-Thr(OtBu)-OH in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder.

  • Load the dry powder onto the top of the prepared silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 10% to 50% ethyl acetate.

  • Monitor the elution by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light if the compound is UV active). Z-Thr(OtBu)-OH is UV active due to the benzyloxycarbonyl group.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified Z-Thr(OtBu)-OH.

  • The purified product can be further subjected to crystallization (Protocol 2) to obtain a crystalline solid.

Protocol 4: HPLC Analysis of Z-Thr(OtBu)-OH Purity

This protocol outlines a reverse-phase HPLC method for determining the purity of Z-Thr(OtBu)-OH.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a stock solution of the Z-Thr(OtBu)-OH sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas to determine the purity of the sample.

Data Presentation

The following tables summarize representative quantitative data for the downstream processing of Z-Thr(OtBu)-OH starting from a crude reaction mixture.

Table 1: Yield and Purity at Different Processing Stages

Processing StageInput Mass (g)Output Mass (g)Yield (%)Purity by HPLC (%)
Crude Reaction Product10.0 (Theoretically)11.5 (Crude)-~75%
After Extraction11.58.989.0~85%
After Crystallization8.97.584.3>98.0%
After Flash Chromatography8.98.089.9>95.0%
Overall (Extraction & Crystallization) 10.0 7.5 75.0 >98.0%

Table 2: Common Impurities and Their Removal

ImpurityOriginRemoval Method
Unreacted Z-Thr-OHIncomplete tert-butylationRemoved during aqueous wash (extraction) due to higher water solubility.
Di-tert-butylated productOver-reactionCan be separated by flash chromatography.
Benzyl alcoholDecomposition of Z-groupVolatile, removed during concentration. Also soluble in aqueous phase.
Unreacted tert-butanolExcess reagentHighly volatile, removed during concentration under vacuum.

Signaling Pathways and Logical Relationships

The logical relationship between the purification steps and the resulting purity of the final product can be visualized as a decision-making workflow.

Purification_Logic start Crude Product (After Extraction & Concentration) purity_check1 Purity Check by TLC/HPLC start->purity_check1 crystallization Crystallization purity_check1->crystallization Purity > 80% and Solid chromatography Flash Chromatography purity_check1->chromatography Purity < 80% or Oily purity_check2 Purity Check by HPLC crystallization->purity_check2 final_product Final Product (>98% Purity) purity_check2->final_product Purity > 98% purity_check2->chromatography Purity < 98% chromatography->crystallization

Caption: Decision workflow for purification of Z-Thr(OtBu)-OH.

Conclusion

The downstream processing of Z-Thr(OtBu)-OH reaction mixtures is a critical step in obtaining a high-purity product for pharmaceutical applications. The combination of liquid-liquid extraction and crystallization is an effective method for achieving purities greater than 98%. For more challenging crude mixtures, flash chromatography provides an additional powerful tool for purification. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists involved in the synthesis and purification of protected amino acids. Adherence to these methods will ensure the quality and consistency of Z-Thr(OtBu)-OH, ultimately contributing to the successful synthesis of high-quality peptides.

Application Notes and Protocols for Safe Handling of Z-Thr-otbu

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Z-Thr-otbu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) was found during the literature search. The following safety precautions, protocols, and data are based on general knowledge of handling protected amino acids and related chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to perform a thorough risk assessment for their specific experimental conditions and to consult the SDS of any reagents used in conjunction with this compound.

Introduction

This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. Due to its chemical nature, proper handling and safety precautions are essential to minimize risks to personnel and the environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, along with general experimental protocols.

Hazard Identification and Classification

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

The following table summarizes the expected, though unconfirmed, hazard classification for this compound based on related compounds.

Hazard Classification (GHS)CategoryPrecautionary Statement
Skin Irritation2 (Predicted)P264, P280, P302+P352, P332+P313, P362
Eye Irritation2A (Predicted)P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)3 (Predicted)P261, P271, P304+P340, P312, P403+P233, P405, P501

Note: This data is extrapolated and should be confirmed with a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.Prevents inhalation of dust or aerosols.

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the general procedure for safely handling and weighing solid this compound.

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.

    • Don all required personal protective equipment (PPE) as specified in Section 3.

    • Have a designated waste container for contaminated materials.

  • Handling:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.

    • Handle the container with care to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Weighing:

    • Use an analytical balance within a ventilated enclosure if possible.

    • Carefully transfer the desired amount of this compound onto a weighing paper or into a suitable container.

    • Clean any spills on the balance immediately with a soft brush and appropriate cleaning materials.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area and any equipment used.

    • Dispose of contaminated materials (e.g., weighing paper, gloves) in the designated waste container.

    • Wash hands thoroughly after handling the compound.

General Protocol for a Coupling Reaction in Peptide Synthesis

This protocol provides a general workflow for using this compound in a peptide coupling reaction. All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Preparation:

    • Dissolve the N-terminally protected amino acid (e.g., Fmoc-Ala-OH) and this compound in a suitable solvent (e.g., DMF, DCM).

    • Prepare a solution of the coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the same solvent.

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine the solutions of the amino acids.

    • Slowly add the coupling agent and base solution to the reaction mixture while stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction as per the specific protocol.

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product using a suitable technique (e.g., column chromatography, recrystallization).

  • Waste Disposal:

    • Dispose of all chemical waste according to institutional and local regulations.

Diagrams

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Weighing cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle Handle Compound don_ppe->handle weigh Weigh Compound handle->weigh setup_reaction Set up Reaction weigh->setup_reaction monitor_reaction Monitor Reaction setup_reaction->monitor_reaction cleanup Clean Work Area monitor_reaction->cleanup dispose Dispose of Waste cleanup->dispose wash_hands Wash Hands dispose->wash_hands spill_response spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Small & Low Hazard major_spill Major Spill assess->major_spill Large or High Hazard ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Alert Supervisor major_spill->evacuate contact_ehs Contact Emergency Personnel (EHS) evacuate->contact_ehs contain Contain Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Waste Properly cleanup->dispose

Troubleshooting & Optimization

Technical Support Center: Z-Thr-OtBu Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-α-carbobenzyloxy-O-tert-butyl-L-threonine (Z-Thr-OtBu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common steps in the synthesis of this compound?

A common synthetic route involves the protection of the amino group of L-threonine with a benzyloxycarbonyl (Z) group, followed by the protection of the hydroxyl group as a tert-butyl ether. A typical multi-step synthesis proceeds as follows:

  • Esterification of L-threonine to L-threonine methyl ester hydrochloride.[1]

  • Protection of the amino group with benzyl chloroformate (CbzCl) to yield Z-Thr-OMe.[1]

  • tert-Butylation of the hydroxyl group using isobutylene and a catalytic amount of acid to give Z-Thr(tBu)-OMe.[1]

  • Saponification (hydrolysis) of the methyl ester to afford the final product, Z-Thr(tBu)-OH.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: Low temperatures are often necessary, especially during the protection steps, to minimize side reactions and prevent racemization. For example, the reaction with benzyl chloroformate and the saponification step are typically carried out at reduced temperatures.[3]

  • pH: Maintaining the correct pH is critical, particularly during the saponification of Z-Thr(tBu)-OMe, which is performed under basic conditions (pH 10-11).[2]

  • Reagent Purity: The purity of starting materials and reagents, such as benzyl chloroformate, directly impacts the yield and purity of the final product.

Q3: What are some common impurities that can arise during the synthesis?

Potential impurities include byproducts from incomplete reactions, side reactions, or degradation of the protecting groups. These can include the starting material Z-Thr-OH if the tert-butylation is incomplete, or the deprotected Z-Thr-OH if the tert-butyl group is cleaved during acidic workup.

Troubleshooting Guide

Low Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Saponification Ensure the pH is maintained between 10-11 during the hydrolysis of Z-Thr(tBu)-OMe.[2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to ensure complete conversion.
Loss of Product During Workup During the extraction of Z-Thr(tBu)-OH, ensure the pH of the aqueous layer is carefully adjusted to 2-3 with a mild acid like citric acid solution to fully protonate the carboxylic acid for efficient extraction into the organic phase.[2]
Side Reactions During Protection Steps Use high-purity reagents and control the reaction temperature strictly. For the Z-protection, consider adding the base portion-wise to avoid a rapid increase in pH which can promote side reactions.[3]
Product Purity Issues

Problem: The final this compound product is contaminated with impurities.

Potential CauseRecommended Solution
Racemization Racemization can occur at the α-carbon, especially under harsh basic conditions.[3] When reacting with benzyl chloroformate, use a weak base or carry out the reaction at a lower temperature to minimize this risk.[3]
Cleavage of the tert-Butyl Group The tert-butyl ether is labile to strong acids.[4][5] During the acidic workup after saponification, use a mild acid like citric acid and avoid prolonged exposure to low pH.[2]
Formation of Diastereomers Threonine has two chiral centers. While the starting L-threonine dictates the primary stereochemistry, improper reaction conditions can potentially lead to epimerization. Careful control of temperature and pH is crucial to maintain stereochemical integrity.
Residual Starting Materials If the reaction is incomplete, starting materials will contaminate the product. Monitor the reaction to completion. For purification, crystallization from a suitable solvent system, such as ether, can be effective in removing unreacted starting materials.[2]

Experimental Protocols

Detailed Methodology for the Saponification of Z-Thr(tBu)-OMe[2]

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

  • Reaction Setup: In a 2 L beaker, add 169 g of Z-Thr(tBu)-OMe, 300 mL of acetone, and 600 mL of 1,2-dichloroethane.

  • pH Adjustment: Adjust the pH of the mixture to 10-11 using a 1 M sodium hydroxide solution.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, HPLC).

  • Workup - Initial Wash: Once the reaction is complete, wash the reaction mixture once with 500 mL of ether.

  • Extraction: Add 800 mL of ethyl acetate to the mixture.

  • Workup - Acidification: Adjust the pH to 2-3 with an aqueous citric acid solution.

  • Workup - Further Washes: Wash the organic phase with 300 mL of water, followed by 300 mL of saturated brine.

  • Drying and Concentration: Dry the organic phase over 100 g of anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: To the residue, add 500 mL of ether to induce crystallization, yielding Z-Thr(tBu)-OH.

Expected Yield: Approximately 130 g (80.3%).[2]

Visualizations

Experimental Workflow: this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps L-Threonine L-Threonine Esterification Esterification L-Threonine->Esterification Z-Protection Z-Protection Esterification->Z-Protection Thionyl Chloride, Methanol tert-Butylation tert-Butylation Z-Protection->tert-Butylation Benzyl Chloroformate, NaOH Saponification Saponification tert-Butylation->Saponification Isobutylene, H2SO4 Z-Thr(tBu)-OH Z-Thr(tBu)-OH Saponification->Z-Thr(tBu)-OH NaOH, Acetone/Water troubleshooting_low_yield cluster_solutions Potential Solutions Low_Yield Low Yield Check_Saponification Incomplete Saponification? Low_Yield->Check_Saponification Check_Workup Product Loss During Workup? Low_Yield->Check_Workup Check_Side_Reactions Significant Side Reactions? Low_Yield->Check_Side_Reactions Solution_Saponification Monitor pH (10-11) & Reaction Completion Check_Saponification->Solution_Saponification Solution_Workup Adjust pH to 2-3 with Mild Acid Check_Workup->Solution_Workup Solution_Side_Reactions Control Temperature & Use Pure Reagents Check_Side_Reactions->Solution_Side_Reactions

References

Technical Support Center: Optimizing Coupling Efficiency of Z-Thr(OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Z-Thr(OtBu) and its commonly used Fmoc-protected counterpart, Fmoc-Thr(tBu)-OH, during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH sometimes inefficient?

The coupling efficiency of threonine residues protected with a tert-butyl (tBu or OtBu) group on the side chain can be challenging due to significant steric hindrance. The bulky tBu group can impede the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.

Q2: What are the most common side reactions observed when coupling Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH?

The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.

  • Racemization: Threonine is susceptible to racemization, especially during the activation step. The use of certain bases and coupling reagents can increase the likelihood of epimerization.[1][2][3]

  • N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N–O shift, where the peptide backbone moves to the side-chain hydroxyl group.[1] This is typically reversible with base treatment.[1]

  • Diketopiperazine Formation: This side reaction is more common at the dipeptide stage, particularly when proline is one of the first two residues, but can occur with other amino acids under conditions that favor intramolecular cyclization.[1][4]

Q3: What is the significance of the purple/red color change observed by some researchers during the coupling of Fmoc-Thr(tBu)-OH?

Some researchers have reported a purple or red color developing during the coupling of Fmoc-Thr(tBu)-OH, particularly when using DIC/Oxyma in DMF at elevated temperatures.[5] While the exact cause is not definitively established, it may be related to the formation of a side product or a reaction involving impurities in the amino acid derivative.[5] Interestingly, this color change does not always correlate with a poor coupling outcome.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Possible Causes:

  • Steric hindrance from the OtBu/tBu group.

  • Suboptimal activation of the carboxylic acid.

  • Aggregation of the growing peptide chain.[1]

  • Insufficient reaction time or temperature.

Solutions:

SolutionDetailed Recommendation
Optimize Coupling Reagent Use a more powerful coupling reagent known to be effective for sterically hindered amino acids. Urionium/aminium or phosphonium salt-based reagents are generally recommended.[2][3]
Increase Reaction Time Extend the coupling time to allow the reaction to proceed to completion. Monitoring the reaction with a qualitative test like the Kaiser test can be helpful.
Double Couple Perform a second coupling step with fresh reagents to drive the reaction to completion.
Elevate Temperature Increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.[6]
Change Solvent If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture that can disrupt secondary structures.[1]
Use Pseudoproline Dipeptides Incorporating pseudoproline dipeptides in the peptide sequence can disrupt aggregation and improve coupling efficiency.[1]
Issue 2: Racemization of the Threonine Residue

Possible Causes:

  • Use of a strong base for activation.

  • Certain coupling reagents are more prone to causing racemization.[3]

Solutions:

SolutionDetailed Recommendation
Choice of Base Use a weaker base such as collidine instead of DIPEA, especially when coupling racemization-prone residues like Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH.[2][3]
Use Additives The addition of HOBt or HOAt to carbodiimide-mediated couplings can suppress racemization.[1][3]
Select Appropriate Coupling Reagent Reagents like DIC/Oxyma have been shown to result in negligible racemization for Fmoc-Ser(tBu)-OH.[7] DEPBT is recommended for coupling Fmoc-His(Trt)-OH due to its resistance to racemization.[3]

Experimental Protocols

Standard Protocol for Fmoc-Thr(tBu)-OH Coupling in Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Thr(tBu)-OH

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • Prepare a solution of Fmoc-Thr(tBu)-OH (3 molar equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HCTU, 3 molar equivalents) to the amino acid solution.

    • Add the base (e.g., DIPEA, 6 molar equivalents) to activate the mixture in situ.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 50 minutes at room temperature.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Quantitative Data

Coupling ReagentClassRelative ReactivityNotes on Racemization
HATU/HCTU Urionium/Aminium SaltVery HighGenerally low, but can be influenced by the base used.[9]
PyBOP Phosphonium SaltHighLow racemization.[3]
COMU Uronium SaltVery HighReported to have reduced epimerization compared to HBTU/HATU.[9]
DIC/Oxyma Carbodiimide/AdditiveHighShown to cause negligible racemization with Fmoc-Ser(tBu)-OH.[7]
DCC/HOBt Carbodiimide/AdditiveModerateHOBt addition is crucial to suppress racemization.[1]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_decision Decision swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-Thr(tBu)-OH (e.g., HCTU/DIPEA in DMF) wash1->activate couple Couple to Resin activate->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete Coupling kaiser->incomplete Positive complete->deprotect Next Cycle incomplete->couple Double Couple

Caption: Experimental workflow for a single coupling cycle of Fmoc-Thr(tBu)-OH in SPPS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Efficiency Detected steric_hindrance Steric Hindrance start->steric_hindrance aggregation Peptide Aggregation start->aggregation activation Suboptimal Activation start->activation change_reagent Change Coupling Reagent steric_hindrance->change_reagent double_couple Double Couple / Increase Time steric_hindrance->double_couple change_solvent Change Solvent (e.g., NMP) aggregation->change_solvent pseudoproline Use Pseudoproline Dipeptides aggregation->pseudoproline activation->change_reagent

Caption: Troubleshooting logic for addressing low coupling efficiency of Z-Thr(OtBu).

References

Technical Support Center: Troubleshooting Side Reactions with Z-Thr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Z-Thr-OtBu (N-α-Benzyloxycarbonyl-L-threonine tert-butyl ester) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in peptide synthesis?

A1: The primary side reactions associated with this compound, particularly during coupling and deprotection steps, include:

  • β-Elimination: This is a significant side reaction for threonine residues, especially under basic conditions, leading to the formation of a dehydroamino acid residue. This can be problematic during the removal of base-labile protecting groups or in the presence of excess base during coupling.[1][2][3]

  • Racemization: The chiral integrity of the threonine residue can be compromised during the activation of the carboxylic acid for coupling, leading to the formation of diastereomeric peptides.[4] This is a general concern in peptide synthesis but can be exacerbated by certain coupling reagents and conditions.

  • O-Acylation: The free hydroxyl group on the threonine side chain can be acylated by the activated amino acid, leading to the formation of a branched peptide. While the OtBu group on the C-terminus is a tert-butyl ester, the threonine side-chain hydroxyl can still be reactive under certain conditions if not properly managed.

  • Incomplete Deprotection: Both the Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups require specific conditions for removal. Incomplete deprotection can lead to a heterogeneous mixture of final products. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved with strong acid (e.g., TFA).[4][5]

Troubleshooting Guide

Problem 1: Low yield of the desired peptide and presence of a byproduct with a mass difference of -18 Da.

  • Possible Cause: This mass loss is characteristic of dehydration , a form of β-elimination, of the threonine residue. This is often triggered by basic conditions or high temperatures.[1][2][3]

  • Troubleshooting Steps:

    • Choice of Base: If using a base during coupling (e.g., with aminium/uronium or phosphonium salt-based coupling reagents), opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) and use it in the minimum necessary amount.

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.

    • Coupling Reagent Selection: Utilize coupling reagents known to suppress side reactions. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can be effective.[6]

    • Deprotection Conditions: If the β-elimination is suspected to occur during a base-mediated deprotection step of another protecting group in the peptide sequence, consider using a milder base or shorter reaction times.

Problem 2: Appearance of a diastereomeric impurity in the final product upon HPLC analysis.

  • Possible Cause: Racemization of the threonine residue during the activation and coupling steps.[4]

  • Troubleshooting Steps:

    • Activation Method: Avoid prolonged pre-activation times. In-situ activation is generally preferred.

    • Coupling Additives: The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimide coupling reagents is highly recommended as they are known to suppress racemization.[6][7]

    • Coupling Reagent Choice: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often associated with lower levels of racemization compared to some uronium/aminium reagents when used appropriately.[6]

    • Temperature: Perform the coupling at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.

Problem 3: The final product is a complex mixture with multiple peaks in the HPLC, some corresponding to incompletely deprotected peptides.

  • Possible Cause: Incomplete removal of the Z or OtBu protecting groups.

  • Troubleshooting Steps:

    • For Z-group removal (Hydrogenolysis):

      • Catalyst Activity: Ensure the palladium catalyst (e.g., Pd/C) is fresh and active.

      • Hydrogen Pressure: Use an appropriate hydrogen pressure (typically atmospheric or slightly higher).

      • Solvent: Use a solvent that allows for good solubility of the peptide and does not poison the catalyst. Methanol or ethanol are common choices.

      • Reaction Time: Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to ensure it goes to completion.

    • For OtBu-group removal (Acidolysis):

      • Acid Strength and Concentration: Use a sufficiently strong acid, typically trifluoroacetic acid (TFA), in a high concentration (e.g., 95% in water or with scavengers).[8]

      • Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to prevent side reactions caused by the released tert-butyl cations, especially if other sensitive residues like Trp or Met are present.[8][9]

      • Reaction Time and Temperature: Allow for sufficient reaction time (typically 1-3 hours) at room temperature.

Quantitative Data Summary

The following table summarizes the potential impact of different experimental conditions on the yield and purity of the target peptide when using this compound. The values are illustrative and can vary depending on the specific peptide sequence and other reaction parameters.

ParameterCondition A (Suboptimal)Purity/Yield ACondition B (Optimized)Purity/Yield BPotential Side Reaction Addressed
Coupling Base Triethylamine (TEA)~60% PurityN,N-Diisopropylethylamine (DIEA)>90% Purityβ-Elimination
Coupling Temperature Room Temperature~70% Purity0 °C>95% PurityRacemization, β-Elimination
Coupling Additive None (with DCC/DIC)~75% PurityHOBt or OxymaPure>95% PurityRacemization
Z-Deprotection Catalyst Old Pd/C catalystIncomplete reactionFresh, active Pd/C catalyst>99% conversionIncomplete Deprotection
OtBu-Deprotection 50% TFA in DCMIncomplete reaction95% TFA with scavengers>99% conversionIncomplete Deprotection

Experimental Protocols

Key Experiment: Solution-Phase Coupling of this compound to an Amino Acid Ester (e.g., H-Gly-OMe)

  • Dissolution: Dissolve this compound (1 equivalent) and H-Gly-OMe.HCl (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Neutralization: Add a non-nucleophilic base such as DIEA (1 equivalent) to neutralize the hydrochloride salt of the amino ester.

  • Coupling Additive: Add HOBt (1 equivalent) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add a solution of DIC (1.1 equivalents) in DCM to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection This compound This compound Coupling_Reaction Coupling_Reaction This compound->Coupling_Reaction Amino_Acid_Ester Amino_Acid_Ester Amino_Acid_Ester->Coupling_Reaction Protected_Dipeptide Protected_Dipeptide Coupling_Reaction->Protected_Dipeptide Z_Deprotection Z_Deprotection Protected_Dipeptide->Z_Deprotection H2, Pd/C OtBu_Deprotection OtBu_Deprotection Z_Deprotection->OtBu_Deprotection TFA Final_Peptide Final_Peptide OtBu_Deprotection->Final_Peptide Purification Purification Final_Peptide->Purification

Caption: Experimental workflow for peptide synthesis using this compound.

Side_Reactions cluster_coupling During Coupling cluster_deprotection During Deprotection This compound This compound Racemization Racemization This compound->Racemization Activation Beta_Elimination_Coupling β-Elimination This compound->Beta_Elimination_Coupling Base O_Acylation O-Acylation This compound->O_Acylation Activation Incomplete_Z_Removal Incomplete Z Deprotection This compound->Incomplete_Z_Removal Hydrogenolysis Incomplete_OtBu_Removal Incomplete OtBu Deprotection This compound->Incomplete_OtBu_Removal Acidolysis Beta_Elimination_Deprotection β-Elimination (if basic)

Caption: Common side reactions associated with this compound.

References

Technical Support Center: Optimizing Z-Thr-OtBu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of Z-Thr-OtBu reactions. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in this compound coupling reactions?

Low yields in this compound coupling reactions are often attributed to a combination of factors, primarily steric hindrance from the bulky tert-butyl (OtBu) protecting groups on both the threonine side chain and the C-terminus. Other common causes include inadequate activation of the carboxylic acid, the presence of moisture which can hydrolyze activated intermediates, and suboptimal reaction conditions such as temperature or solvent choice.

Q2: Which side reactions are common in this compound synthesis, and how can they be minimized?

The most prevalent side reaction is racemization at the alpha-carbon of the Z-Thr(OtBu)-OH, especially during the activation step. This occurs via the formation of an oxazolone intermediate. To suppress racemization, it is advisable to use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Another potential side reaction is the formation of guanidinylation products if using uronium-based coupling reagents in excess, which can cap the N-terminus of the amine component.

Q3: What are the recommended solvents and temperatures for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for peptide coupling reactions. The choice of solvent can impact the solubility of reactants and the reaction rate. Reactions are typically carried out at room temperature to minimize side reactions. However, for sterically hindered couplings, slight heating may be necessary, though this should be done cautiously as higher temperatures can increase the risk of racemization.

Q4: How do I select the most appropriate coupling reagent?

The choice of coupling reagent is critical for sterically hindered amino acids like this compound. Reagents that form highly reactive activated esters are recommended. Phosphonium salts like PyBOP and aminium/uronium salts like HATU or HBTU are generally more effective than carbodiimides (e.g., DCC, EDC) alone for such challenging couplings. HATU is often considered one of the most efficient reagents due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine nitrogen in HOAt.

Q5: What is the best approach for the work-up and purification of the this compound product?

A standard aqueous work-up is typically employed to remove excess reagents and water-soluble byproducts. This involves washing the organic layer sequentially with a weak acid (e.g., dilute HCl or KHSO4 solution) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and additives like HOBt or HOAt, and finally with brine to reduce the water content in the organic phase. Purification is most commonly achieved by flash column chromatography on silica gel.

Troubleshooting Guide

Problem: My TLC plate shows multiple spots with low conversion of starting materials.

  • Possible Cause 1: Inefficient Activation. The carboxylic acid may not be fully activated.

    • Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Consider switching to a more powerful activating agent like HATU.

  • Possible Cause 2: Steric Hindrance. The bulky protecting groups are slowing down the reaction.

    • Solution: Increase the reaction time and/or slightly increase the temperature (e.g., to 40°C), while monitoring for potential racemization. Using a higher concentration of reactants can also favor the bimolecular coupling reaction.

  • Possible Cause 3: Moisture. The presence of water can quench the activated species.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: The reaction appears to have stalled after a few hours.

  • Possible Cause 1: Reagent Degradation. The coupling reagent may have degraded over time.

    • Solution: Use freshly opened or properly stored reagents.

  • Possible Cause 2: Aggregation. The peptide product may be aggregating and precipitating out of solution, preventing further reaction.[1]

    • Solution: Try a different solvent system or add a chaotropic salt like LiCl to disrupt aggregation. Diluting the reaction mixture can sometimes help.

Problem: I'm having difficulty purifying the product from the byproducts.

  • Possible Cause 1: Similar Polarity. The byproducts may have a similar polarity to the desired product.

    • Solution: Optimize your chromatography conditions. A different solvent system for your column or using a different stationary phase might be necessary. Sometimes, converting the product to a different derivative (e.g., by deprotection) can alter its polarity enough to allow for separation.

  • Possible Cause 2: Urea Byproducts. If using carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.

    • Solution: While DCU is largely insoluble in DCM, some may remain. Cooling the reaction mixture and filtering can help remove most of the DCU. If EDC is used, the resulting urea is water-soluble and can be removed with an aqueous wash.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical SolventRelative EfficiencyNotes
HATU (Internal)DIPEA, 2,4,6-CollidineDMF, NMPVery HighExcellent for hindered couplings; minimizes racemization.[2]
HBTU HOBtDIPEADMF, DCMHighA common and effective reagent, though slightly less reactive than HATU.[2]
PyBOP (Internal)DIPEADMF, DCMHighPhosphonium salt, avoids guanidinylation side reactions.[2]
DIC/HOAt HOAtDIPEADCM, DMFHighHOAt is a more effective additive than HOBt for reducing racemization.[3]
EDC/HOBt HOBtDIPEADCM, DMFMediumA cost-effective option, but may be less efficient for very hindered couplings.

Table 2: Hypothetical Influence of Reaction Parameters on this compound Coupling Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Temperature 25°C7540°C85Increased temperature can overcome the activation energy barrier for sterically hindered reactants.[4]
Solvent DCM70DMF80DMF's higher polarity can better solvate the reaction intermediates, potentially increasing the reaction rate.
Reaction Time 4 hours6524 hours90Sterically hindered reactions often require longer times to reach completion.
Equivalents of Amine 1.0 eq.781.2 eq.92Using a slight excess of the amine component can drive the reaction to completion.

Experimental Protocols

Protocol: Synthesis of Z-Thr(OtBu)-Gly-OtBu

This protocol describes the coupling of N-Cbz-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) with Glycine tert-butyl ester (H-Gly-OtBu) using HATU as the coupling reagent.

Materials:

  • Z-Thr(OtBu)-OH (1 equivalent)

  • H-Gly-OtBu (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M KHSO4 aqueous solution

  • Saturated NaHCO3 aqueous solution

  • Saturated NaCl (brine) aqueous solution

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Z-Thr(OtBu)-OH (1 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.2 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

  • Coupling: Add H-Gly-OtBu (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Z-Thr(OtBu)-OH) is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M KHSO4 (2x), saturated NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Z-Thr(OtBu)-OH in anhydrous DMF add_reagents Add HATU and DIPEA dissolve->add_reagents preactivate Pre-activate for 20 min add_reagents->preactivate add_amine Add H-Gly-OtBu preactivate->add_amine monitor Monitor by TLC add_amine->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (acid, base, brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for this compound coupling.

troubleshooting_flowchart start Low Yield in This compound Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions (solvent, temp) optimal? check_reagents->check_conditions Yes replace_reagents Use fresh, anhydrous reagents and solvent. check_reagents->replace_reagents No check_hindrance Is steric hindrance a major factor? check_conditions->check_hindrance Yes optimize_conditions Switch to DMF, increase reaction time, or slightly increase temperature. check_conditions->optimize_conditions No change_reagent Use a stronger coupling reagent (e.g., HATU). check_hindrance->change_reagent Yes end_point Improved Yield check_hindrance->end_point No replace_reagents->end_point optimize_conditions->end_point change_reagent->end_point

Caption: Troubleshooting flowchart for low reaction yield.

racemization_mechanism start Z-Thr(OtBu)-OH α-Proton activated Activated Ester start->activated Activation (e.g., HATU) oxazolone Oxazolone Intermediate (Chirally Unstable) activated->oxazolone Intramolecular Cyclization oxazolone->activated Ring Opening racemized Racemized Product oxazolone->racemized Attack by Amine (from either face)

Caption: Simplified mechanism of racemization via oxazolone formation.

References

Technical Support Center: Preventing Racemization of Z-Thr-OtBu During Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of N-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu) in peptide synthesis.

Introduction

The maintenance of stereochemical integrity is paramount in the synthesis of peptides intended for therapeutic applications. Racemization, the conversion of a chiral amino acid into an equal mixture of both enantiomers, can significantly impact the biological activity and safety of the final peptide product. This compound, a commonly used protected threonine derivative, can be susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation. This guide provides detailed information and protocols to minimize or eliminate this unwanted side reaction.

Troubleshooting Guide

Issue: Significant Racemization Detected After Coupling this compound

Question: We are observing a high degree of racemization (epimerization) of our threonine residue after coupling this compound to the peptide chain. What are the likely causes and how can we mitigate this?

Answer: Racemization during peptide coupling primarily occurs through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2] The formation of the oxazolone is often the main pathway for racemization.[1][2] Several factors in your coupling protocol can exacerbate this issue. Here’s a breakdown of potential causes and solutions:

1. Choice of Coupling Reagent:

  • Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote racemization.[3] Uronium/aminium-based reagents such as HBTU and HATU can also lead to racemization, especially in the presence of excess base.[4][5]

  • Solution: The choice of coupling reagent is critical. For Z-protected amino acids, which are generally more resistant to racemization than their Boc or Fmoc counterparts, certain reagents are preferred.[6][7]

    • Carbodiimides with Additives: The combination of DIC with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a classic and effective method to suppress racemization.[3][6] The additive reacts with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.

    • Phosphonium Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based coupling reagent that has shown remarkable resistance to racemization, even when a base is required.[8][9][10][11] It is an excellent choice for coupling racemization-sensitive amino acids.

2. Role of Base:

  • Problem: The presence and strength of the base used in the coupling reaction can significantly influence the rate of racemization.[5][12] Strong, sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid, leading to enolization and subsequent racemization.

  • Solution:

    • Base-Free Conditions: Whenever possible, perform the coupling in the absence of a tertiary amine base. This is particularly effective when using carbodiimide/additive combinations.

    • Weaker Bases: If a base is necessary, for instance with uronium or phosphonium reagents, opt for a weaker, more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are generally preferred over the stronger and less hindered N,N-diisopropylethylamine (DIPEA) (pKa 10.1).[12]

3. Reaction Temperature:

  • Problem: Higher reaction temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization.

  • Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[13]

4. Solvent Effects:

  • Problem: The polarity of the solvent can influence the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathway.

  • Solution: While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for peptide synthesis, consider using a less polar solvent or a mixture of solvents if racemization is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization for this compound, like other N-urethane protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The benzyloxycarbonyl (Z) group, being a urethane-type protecting group, generally provides good protection against racemization compared to acyl-type protecting groups.[6] However, under activating conditions, the carboxyl group can cyclize to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

Q2: Which coupling reagent is best for minimizing racemization of this compound?

A2: While there is no single "best" reagent for all situations, DEPBT has been reported to be exceptionally effective at suppressing racemization.[8][9][10][11] The combination of DIC/HOBt or DIC/OxymaPure in the absence of a base is also a highly recommended and widely used method.[3][6] For uronium-based reagents like HATU or HBTU , the use of a weaker base like NMM is crucial to minimize racemization.[4][5]

Q3: How does the O-tert-butyl (OtBu) protecting group on the threonine side chain affect racemization?

A3: The O-tert-butyl group is a bulky protecting group that can provide some steric hindrance around the chiral center, which may slightly disfavor the formation of the planar oxazolone intermediate. However, its primary role is to protect the hydroxyl group of the threonine side chain from unwanted side reactions during peptide synthesis. The electronic effect of the OtBu group on the acidity of the alpha-proton is generally considered to be minimal.

Q4: Can I use pre-activation to reduce racemization?

A4: Yes, pre-activation of the this compound with the coupling reagent and additive (if applicable) for a short period before adding the amine component can be beneficial. This allows for the formation of the active ester in a controlled manner, and the subsequent coupling with the amine can be rapid, minimizing the time the activated amino acid is susceptible to racemization.

Q5: Are there any analytical methods to quantify the extent of racemization?

A5: Yes, the extent of racemization can be quantified using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) of the resulting peptide or by analyzing the amino acid composition after hydrolysis and derivatization with a chiral reagent.

Quantitative Data Summary

The following table summarizes the reported racemization levels for different coupling methods. While specific data for this compound is limited, the data for structurally similar Z-protected amino acids and other sensitive amino acids provides a valuable guide for selecting the optimal coupling conditions.

Coupling Reagent/AdditiveBaseAmino Acid DerivativeRacemization (%)Reference
DEPBT DIPEAZ-Phe-Val-OH + H-Pro-NH2< 0.5 [9]
DIC/HOBt NoneFmoc-Cys(Trt)-OHLow [3]
HATU DIPEAZ-Phe-Val-OH + H-Pro-NH25.9[14]
HBTU DIPEAZ-Phe-Val-OH + H-Pro-NH220.6[14]
TBTU DIPEAN-Ac-L-PheSignificant[7]
BOP DIPEAZ-Gly-Xaa-Xbb-OMeVariable[15]

Note: Racemization levels are highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used.

Experimental Protocols

Protocol 1: Recommended Method for Minimal Racemization - DIC/HOBt Coupling

This protocol is recommended for the coupling of this compound where minimizing racemization is the highest priority.

Materials:

  • This compound (1.0 eq)

  • N-terminal deprotected peptide-resin or amino acid ester (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the deprotected peptide-resin or dissolve the amino acid ester in anhydrous DCM or DMF.

  • In a separate flask, dissolve this compound and HOBt in a minimal amount of anhydrous DMF.

  • Add the this compound/HOBt solution to the suspension/solution from step 1.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and continue to stir for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., ninhydrin test for solid-phase synthesis).

  • For solid-phase synthesis, wash the resin thoroughly with DMF and DCM. For solution-phase synthesis, proceed with standard workup procedures.

Protocol 2: Alternative Method - DEPBT Coupling

This protocol is an excellent alternative, particularly if a base is required for the coupling reaction.[13]

Materials:

  • This compound (1.0 eq)

  • N-terminal deprotected peptide-resin or amino acid ester (1.0 eq)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the deprotected peptide-resin or dissolve the amino acid ester in anhydrous DCM or DMF.

  • Add this compound to the suspension/solution.

  • Add NMM to the reaction mixture.

  • Add DEPBT to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, or until the reaction is complete.

  • For solid-phase synthesis, wash the resin thoroughly with DMF and DCM. For solution-phase synthesis, proceed with standard workup procedures.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism Mechanism of Racemization via Oxazolone Formation L_AA Z-Thr(OtBu)-OH (L-form) Activated_AA Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_AA Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate D_AA Z-Thr(OtBu)-OH (D-form) Enolate->D_AA + H+ L_AA_final Z-Thr(OtBu)-OH (L-form) Enolate->L_AA_final + H+

Caption: Racemization of this compound primarily proceeds through an oxazolone intermediate.

Experimental Workflow for Minimizing Racemization

experimental_workflow Recommended Workflow for Coupling this compound start Start: Deprotected Peptide dissolve_AA Dissolve this compound and Additive (e.g., HOBt) in anhydrous solvent start->dissolve_AA cool_reaction Cool reaction mixture to 0°C dissolve_AA->cool_reaction add_coupling_reagent Add Coupling Reagent (e.g., DIC) cool_reaction->add_coupling_reagent monitor_reaction Monitor reaction progress (e.g., Ninhydrin test) add_coupling_reagent->monitor_reaction workup Workup / Wash monitor_reaction->workup analysis Analyze for racemization (Chiral HPLC/GC) workup->analysis end Racemization-free Peptide analysis->end No significant racemization troubleshoot Troubleshoot: - Change coupling reagent - Use weaker base - Lower temperature analysis->troubleshoot Racemization detected troubleshoot->start

Caption: A systematic workflow to minimize racemization during this compound coupling.

References

Technical Support Center: Z-Thr-OtBu Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Z-Thr-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine) in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, and the tert-butyl (tBu) group protects the hydroxyl group of the threonine side chain. Its solubility in the reaction solvent is critical for ensuring homogeneous reaction conditions, which are essential for efficient and complete coupling reactions during the stepwise synthesis of peptides. Poor solubility can lead to incomplete reactions, lower yields, and the formation of impurities.

Q2: What are the general solubility characteristics of this compound?

A2: Due to the bulky and hydrophobic nature of the Z and OtBu protecting groups, this compound is generally poorly soluble in aqueous solutions and non-polar organic solvents. It exhibits better solubility in polar aprotic solvents commonly used in peptide synthesis.

Q3: In which solvents is this compound typically soluble?

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO≥ 100 mg/mL[1]Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
N,N-DimethylformamideDMFQualitatively SolubleA common solvent for peptide synthesis; often used for dissolving protected amino acids.
N-Methyl-2-pyrrolidoneNMPQualitatively SolubleAnother common polar aprotic solvent for peptide synthesis.
DichloromethaneDCMQualitatively SolubleOften used in solid-phase peptide synthesis.
TetrahydrofuranTHFQualitatively SolubleMay be used as a co-solvent.
WaterH₂OInsolubleThe hydrophobic protecting groups limit aqueous solubility.
Non-polar organic solvents (e.g., hexanes, toluene)-InsolubleThis compound is too polar to dissolve in these solvents.

Troubleshooting Guide for this compound Solubility Issues

If you are experiencing precipitation or incomplete dissolution of this compound during your experiment, follow these troubleshooting steps.

Troubleshooting_Solubility start Start: this compound Precipitation or Incomplete Dissolution check_solvent Step 1: Verify Solvent Choice and Quality - Is the solvent a polar aprotic solvent (DMF, NMP, DMSO)? - Is the solvent fresh and anhydrous? start->check_solvent wrong_solvent Incorrect Solvent or Quality Issue check_solvent->wrong_solvent No correct_solvent Solvent is Appropriate check_solvent->correct_solvent Yes change_solvent Action: Switch to an appropriate polar aprotic solvent (e.g., high-purity DMF, NMP, or DMSO). Ensure it is anhydrous. wrong_solvent->change_solvent increase_agitation Step 2: Enhance Mechanical Agitation - Have you tried vortexing or sonication? correct_solvent->increase_agitation change_solvent->increase_agitation agitation_ineffective Still Insoluble increase_agitation->agitation_ineffective No agitation_effective Dissolved increase_agitation->agitation_effective Yes apply_sonication Action: Sonicate the mixture in a water bath for short intervals (e.g., 1-2 minutes). Avoid excessive heating. agitation_ineffective->apply_sonication end_success End: Problem Resolved agitation_effective->end_success consider_cosolvent Step 3: Introduce a Co-solvent - Can a stronger solubilizing agent be added? apply_sonication->consider_cosolvent cosolvent_no Proceed to next step consider_cosolvent->cosolvent_no No cosolvent_yes Action: Add a small percentage (e.g., 5-10%) of a co-solvent like DMSO or TFE (Trifluoroethanol) to the primary solvent. consider_cosolvent->cosolvent_yes Yes gentle_heating Step 4: Apply Gentle Heating - Is the reaction compatible with a slight increase in temperature? cosolvent_no->gentle_heating cosolvent_yes->gentle_heating heating_no Final Recourse gentle_heating->heating_no No heating_yes Action: Gently warm the mixture to 30-40°C while stirring. Monitor for degradation. gentle_heating->heating_yes Yes end_failure End: Consider alternative reagents or synthetic route. heating_no->end_failure heating_yes->end_success Dissolving_Protocol start Start: Prepare for Dissolution step1 Step 1: Weigh the required amount of this compound in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). start->step1 step2 Step 2: Add the primary solvent (e.g., DMF, NMP) to the vessel. Start with a volume that will result in the desired final concentration. step1->step2 step3 Step 3: Stir the mixture at room temperature using a magnetic stirrer for 5-10 minutes. step2->step3 step4 Step 4: Visually inspect the solution. If not fully dissolved, proceed to sonication. step3->step4 step5 Step 5: Place the vessel in a sonicator bath and sonicate for 2-5 minute intervals. Allow the solution to cool between intervals to avoid excessive heating. step4->step5 step6 Step 6: If the compound is still not dissolved, consider adding a co-solvent (e.g., 5-10% DMSO) and repeat stirring and sonication. step5->step6 step7 Step 7: Once a clear, homogeneous solution is obtained, it is ready for the addition of coupling reagents. step6->step7 end End: this compound Solution Ready for Coupling step7->end Solubility_Determination start Start: Determine Solubility step1 1. Add excess this compound to a known volume of solvent. start->step1 step2 2. Equilibrate the mixture with agitation for 24 hours at a constant temperature. step1->step2 step3 3. Separate the supernatant from the undissolved solid via filtration. step2->step3 step4 4. Evaporate the solvent from a known volume of the supernatant. step3->step4 step5 5. Weigh the remaining solid (dissolved this compound). step4->step5 step6 6. Calculate the solubility (mass of solid / volume of solvent). step5->step6 end End: Solubility Determined step6->end

References

Technical Support Center: Z-Thr(OtBu) Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of Z-L-Threonine(O-tert-butyl)-O-tert-butyl ester (Z-Thr(tBu)-OtBu). It is intended for researchers, chemists, and drug development professionals familiar with peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: I've treated my Z-Thr(tBu)-OtBu with Trifluoroacetic acid (TFA), but my analysis (LC-MS/NMR) shows significant amounts of starting material or partially deprotected species. What is the primary issue?

A1: The primary issue is likely the incomplete cleavage of the two tert-butyl (tBu) groups: the O-tert-butyl ether on the threonine side chain and the tert-butyl ester at the C-terminus. The benzyloxycarbonyl (Z) group is stable to TFA and is not expected to be removed under these conditions.[1] Incomplete removal of tBu groups, especially from the sterically hindered threonine side chain, is a common problem that can be caused by several factors including insufficient acid strength, suboptimal reaction time, or inadequate scavenger concentration.[2]

Q2: Why is the Thr(tBu) group particularly difficult to remove compared to other tBu-protected residues?

A2: The hydroxyl group of threonine is located on a secondary carbon (the β-carbon), which is sterically more crowded than the side chains of residues like Ser(tBu) or Asp(OtBu). This steric hindrance can impede the access of TFA to the oxygen atom, slowing down the cleavage reaction. For peptides containing residues like Ser(tBu) or Thr(tBu), a lower TFA content in the cleavage cocktail can lead to incomplete removal of the tBu protecting group.[2]

Q3: Besides incomplete deprotection, what other side products should I be aware of?

A3: During acid-mediated deprotection, a highly reactive tert-butyl cation is generated. This cation can re-attach to electron-rich residues in your peptide, such as tryptophan or methionine, leading to undesired alkylated side products.[3] While Z-Thr-OtBu itself does not contain these sensitive residues, this is a critical consideration when working with larger peptides. Scavengers are added to the cleavage cocktail specifically to "trap" these cations and prevent side reactions.[3]

Q4: Can I remove the Z-group and the tBu groups in a single step?

A4: No, these two groups require orthogonal deprotection strategies. The Z-group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a reductive method.[4][5] The tBu groups are removed under strong acidic conditions (e.g., TFA), which the Z-group is stable to.[1][6] Attempting a single-step removal is not feasible with standard methods.

Troubleshooting Guide

If you are experiencing incomplete deprotection of the tert-butyl groups, consult the following workflow and table of solutions.

Deprotection Troubleshooting Workflow

G cluster_0 cluster_1 start Incomplete Deprotection Observed (LC-MS) cause1 Insufficient Acid Strength or Reaction Time start->cause1 Is starting material or mono-deprotected species present? cause2 Ineffective Cation Scavenging start->cause2 Are unexpected side products observed? cause3 Steric Hindrance of Thr(tBu) start->cause3 Is the Thr(tBu) group remaining? sol1a Increase TFA concentration (e.g., 95%) cause1->sol1a sol1b Extend reaction time (e.g., from 2h to 4h) cause1->sol1b sol2 Optimize scavenger cocktail (see Table 1) cause2->sol2 sol3 Consider a stronger cleavage cocktail (see Table 1) cause3->sol3 G Z_Thr_OtBu Z-Thr(tBu)-OtBu (Starting Material) Z_Thr_OH Z-Thr-OH (Intermediate) Z_Thr_OtBu->Z_Thr_OH Step 1: TFA / Scavengers (Removes tBu and OtBu) Thr_OH H-Thr-OH (Final Product) Z_Thr_OH->Thr_OH Step 2: H₂ / Pd-C (Removes Z group)

References

analytical methods for detecting Z-Thr-otbu impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Thr-OtBu (N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

QuestionPossible CausesSuggested Solutions
Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak? 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. 3. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. 4. Sample Solvent Incompatibility: The sample solvent may be too strong compared to the mobile phase.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. For reversed-phase HPLC, a slightly acidic pH (e.g., with 0.1% trifluoroacetic acid or formic acid) is often used. 3. Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
My retention times are shifting between injections. What could be the cause? 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of a volatile component. 3. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. 4. Pump Issues: Inconsistent flow rate due to air bubbles or faulty check valves.1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time, especially for gradient methods. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. 4. Degas Mobile Phase and Purge Pump: Degas the mobile phase and purge the pump to remove any air bubbles.
I am not detecting any impurities, even though I suspect they are present. Why? 1. Low Impurity Concentration: The concentration of impurities may be below the limit of detection (LOD) of the method. 2. Co-elution with the Main Peak: Impurities may be co-eluting with the this compound peak. 3. Inappropriate Detection Wavelength: The chosen UV wavelength may not be optimal for detecting the impurities. 4. Lack of Chromophore: Some impurities may lack a UV-absorbing chromophore.1. Increase Sample Concentration: Carefully concentrate the sample to bring impurity levels above the LOD. 2. Optimize Separation: Modify the mobile phase composition, gradient, or use a different column to resolve the impurities from the main peak. 3. Use a Diode Array Detector (DAD): A DAD allows for the acquisition of spectra across a range of wavelengths to identify the optimal wavelength for each impurity. 4. Use a Universal Detector: Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

QuestionPossible CausesSuggested Solutions
How can I confirm the presence of suspected impurities in my this compound sample using ¹H NMR? Impurities will have distinct proton signals that differ from the main compound.1. Compare with a Reference Standard: Acquire an ¹H NMR spectrum of a highly pure this compound reference standard for comparison. 2. Look for Unexpected Signals: Carefully examine the spectrum for small peaks that do not correspond to this compound or the solvent. 3. Spiking Experiment: If a standard for the suspected impurity is available, "spike" your sample with a small amount of it and observe if the corresponding signals in your sample's spectrum increase in intensity.
The baseline of my NMR spectrum is distorted. What can I do? 1. Poor Shimming: The magnetic field homogeneity is not optimized. 2. High Sample Concentration: Very concentrated samples can lead to broad lines and a distorted baseline. 3. Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can severely affect the spectrum.1. Re-shim the Spectrometer: Perform manual or automatic shimming to improve the magnetic field homogeneity. 2. Dilute the Sample: Prepare a more dilute sample. 3. Sample Filtration: Filter the sample through a small plug of celite or silica to remove particulate matter which may contain paramagnetic impurities.

Mass Spectrometry (MS)

QuestionPossible CausesSuggested Solutions
I am having trouble identifying unknown impurity peaks in my LC-MS analysis. What should I do? The fragmentation pattern of the unknown impurity is not providing enough information for structural elucidation.1. Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity. 2. Tandem Mass Spectrometry (MS/MS): Isolate the impurity ion and fragment it further to obtain structural information. 3. Consider Potential Side Reactions: Based on the synthesis of this compound, predict potential impurities (e.g., starting materials, incompletely protected/deprotected species, or diastereomers) and compare their expected masses to the observed masses.

Quantitative Data Summary

The following table summarizes typical analytical performance characteristics for the detection of impurities in this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and method parameters.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Process-related impurities0.01 - 0.05%0.03 - 0.15%
Degradation products0.02 - 0.1%0.06 - 0.3%
qNMR Total Purity->98% (with uncertainty <0.5%)

Experimental Protocols

1. HPLC Method for Impurity Profiling of this compound

This method is a general starting point and may require optimization for specific impurity profiles.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

2. ¹H NMR Spectroscopy for Purity Assessment

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for potential impurities.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Integrate the signals corresponding to this compound and any identified impurity signals. The relative integration can be used to estimate the molar ratio of impurities. For quantitative NMR (qNMR), a certified internal standard is required.

3. LC-MS for Impurity Identification

  • LC Conditions: Use the HPLC method described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically suitable for this compound and its related compounds.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in MS/MS mode (data-dependent acquisition) to obtain fragmentation spectra for the most abundant ions.

Workflow for this compound Impurity Analysis

Workflow for this compound Impurity Analysis cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation & Reporting synthesis This compound Synthesis sample_prep Sample Preparation (Dissolution) synthesis->sample_prep hplc HPLC-UV/DAD (Purity & Quantification) sample_prep->hplc lcms LC-MS/MS (Identification) sample_prep->lcms nmr NMR (Structure Confirmation & Purity) sample_prep->nmr data_analysis Data Analysis (Peak Integration, Fragmentation Analysis) hplc->data_analysis lcms->data_analysis nmr->data_analysis impurity_id Impurity Identification & Characterization data_analysis->impurity_id report Reporting (Purity Assessment, Impurity Profile) impurity_id->report

Caption: General workflow for the analysis of this compound impurities.

Technical Support Center: Scaling Up Z-Thr(OtBu)-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of Z-Thr(OtBu)-OH?

A1: The primary starting materials are L-Threonine, a benzyloxycarbonyl (Z) protecting agent (like benzyl chloroformate), and a tert-butylating agent such as isobutene, tert-butanol, or methyl tert-butyl ether (MTBE). The quality of these raw materials is crucial for the final product's purity and yield.

Q2: What are the key reaction steps in Z-Thr(OtBu)-OH synthesis?

A2: The synthesis typically involves two main steps:

  • N-protection: The amino group of L-Threonine is protected with a benzyloxycarbonyl (Z) group.

  • O-tert-butylation: The hydroxyl group of the threonine side chain is etherified to form a tert-butyl ether. This is often achieved using isobutene or a related tert-butyl source in the presence of an acid catalyst.

Q3: What are some common challenges encountered when scaling up this synthesis?

A3: Common challenges include:

  • Side reactions: Incomplete reactions or side reactions can lead to impurities that are difficult to remove.

  • Heat transfer: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions or safety hazards.

  • Mixing efficiency: Ensuring homogenous mixing of reactants and catalysts in large reactors is critical for consistent results.

  • Purification: Crystallization or chromatographic purification can be more challenging at a larger scale, impacting yield and purity.

  • Waste management: Larger scale synthesis generates more solvent and reagent waste, which requires proper handling and disposal procedures.[1]

Q4: What are the recommended storage conditions for Z-Thr(OtBu)-OH?

A4: Z-Thr(OtBu)-OH should be stored at 2-8°C in a tightly sealed container to ensure its stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing. - Use a more active catalyst.
Product loss during workup/purification- Optimize extraction and crystallization procedures. - Consider alternative purification methods.
High Impurity Levels Side reactions (e.g., over-alkylation, racemization)- Optimize reaction conditions (temperature, stoichiometry). - Use a milder catalyst or base. - Monitor the reaction closely by HPLC to determine the optimal endpoint.
Incomplete removal of starting materials or reagents- Improve washing and extraction procedures. - Recrystallize the product from a suitable solvent system.
Poor Crystallization Presence of impurities- Attempt to purify the crude product by chromatography before crystallization. - Screen different solvent systems for crystallization.
Incorrect solvent system or temperature- Experiment with different solvent mixtures and cooling profiles.
Difficulty with Phase Separation during Workup Emulsion formation- Add brine to the aqueous layer. - Allow the mixture to stand for a longer period. - Use a different solvent system for extraction.

Experimental Protocols

Synthesis of Z-Thr(OtBu)-OH via O-tert-butylation of Z-Thr-OH with Isobutene

This protocol is a generalized procedure based on common methods for tert-butyl ether formation.

Materials:

  • Z-L-Threonine (Z-Thr-OH)

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid

  • Isobutene (liquefied gas)

  • Sodium Bicarbonate solution (saturated)

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a pressure-rated reactor, dissolve Z-L-Threonine in dichloromethane. Cool the solution to -10°C.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution while maintaining the temperature.

  • Isobutene Addition: Carefully add an excess of liquefied isobutene to the reaction mixture.

  • Reaction: Seal the reactor and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: Upon completion, cool the reactor to 0°C and slowly vent any excess isobutene. Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Comparison of Key Parameters for Z-Thr(OtBu)-OH Synthesis at Different Scales
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Typical Yield 80-90%75-85%70-80%
Purity (by HPLC) >99%>98.5%>98%
Reaction Time 12-24 hours24-48 hours48-72 hours
Key Challenge Optimization of reaction conditionsHeat and mass transferProcess safety and waste management

Visualizations

Synthesis_Pathway Synthesis Pathway of Z-Thr(OtBu)-OH L_Threonine L-Threonine Z_Thr_OH Z-Thr-OH L_Threonine->Z_Thr_OH Benzyl Chloroformate, Base Z_Thr_OtBu_OH Z-Thr(OtBu)-OH Z_Thr_OH->Z_Thr_OtBu_OH Isobutene, H2SO4 (cat.)

Caption: Synthesis pathway for Z-Thr(OtBu)-OH.

Troubleshooting_Workflow Troubleshooting Workflow for Z-Thr(OtBu)-OH Synthesis start Problem Identified (e.g., Low Yield, High Impurity) check_reagents Verify Raw Material Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup optimize_reagents Source Higher Purity Reagents check_reagents->optimize_reagents optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions optimize_workup Modify Extraction/Crystallization check_workup->optimize_workup re_run Perform Small-Scale Re-run optimize_reagents->re_run optimize_conditions->re_run optimize_workup->re_run implement Implement Optimized Process re_run->implement

Caption: A logical workflow for troubleshooting common synthesis issues.

Scale_Up_Strategy Scale-Up Strategy for Z-Thr(OtBu)-OH Production lab_scale Lab Scale Optimization (1-100 g) process_safety Process Safety Assessment (HAZOP) lab_scale->process_safety pilot_scale Pilot Scale Validation (1-10 kg) process_safety->pilot_scale process_validation Process Validation & cGMP pilot_scale->process_validation production_scale Full-Scale Production (>100 kg) process_validation->production_scale

Caption: A phased approach to scaling up Z-Thr(OtBu)-OH synthesis.

References

Validation & Comparative

A Comparative Guide to Z-Thr(OtBu)-OH and Other Protected Threonine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is paramount to the success of solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents a unique set of challenges that necessitate robust protection strategies to prevent side reactions and ensure high purity of the final peptide. This guide provides an objective comparison of Z-Thr(OtBu)-OH with other commonly used protected threonine derivatives, namely Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH, supported by established chemical principles and experimental considerations.

While direct head-to-head quantitative experimental data comparing the performance of these specific derivatives under identical conditions is not extensively available in published literature, a comprehensive comparison can be drawn from their known chemical properties and their behavior within different peptide synthesis strategies.

Data Presentation: Comparison of Protected Threonine Derivatives

The following table summarizes the key characteristics of Z-Thr(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Boc-Thr(tBu)-OH, providing a quick reference for their physical properties and application in peptide synthesis.

PropertyZ-Thr(OtBu)-OHFmoc-Thr(tBu)-OHBoc-Thr(tBu)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Side-Chain Protection tert-Butyl ether (tBu)tert-Butyl ether (tBu)tert-Butyl ether (tBu)
Nα-Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd), strong acid (HBr/AcOH)20% Piperidine in DMFStrong acid (e.g., TFA)
Side-Chain Deprotection Strong acid (e.g., TFA, HF)Strong acid (e.g., TFA, HF)Strong acid (e.g., TFA, HF)
Orthogonality Orthogonal to tBu side-chain protection.Orthogonal to tBu side-chain protection (Fmoc/tBu strategy).Not fully orthogonal with tBu side-chain protection (Boc/Bzl strategy).
Application Solution-phase synthesis, synthesis of protected peptide fragments.Standard Fmoc-based solid-phase peptide synthesis.[1]Boc-based solid-phase peptide synthesis.
Key Advantages Stability to bases and TFA, useful for fragment condensation.Mild base-lability of Fmoc allows for acid-labile side-chain protection.Boc group is stable to some nucleophiles and bases.
Key Disadvantages Harsh Nα-deprotection conditions (catalytic hydrogenation) not ideal for standard SPPS.Fmoc group is sensitive to some bases used in coupling reactions.Repetitive acid treatment for Nα-deprotection can lead to side-chain degradation.

Comparative Analysis

Z-Thr(OtBu)-OH: A Niche Derivative for Specific Applications

The benzyloxycarbonyl (Z or Cbz) group is a classic Nα-protecting group in peptide chemistry.[2] Z-Thr(OtBu)-OH offers a unique orthogonal protection scheme where the Z-group is stable to the acidic conditions required to cleave the tBu ether from the threonine side chain.

Advantages:

  • Orthogonality: The Z-group's stability to trifluoroacetic acid (TFA) allows for the selective deprotection of tBu-based side-chain protecting groups while the N-terminus remains protected. This is particularly useful in the synthesis of protected peptide fragments for subsequent fragment condensation.

  • Stability: The Z-group is robust and stable under a wide range of reaction conditions, including the basic conditions used for Fmoc removal.

Disadvantages:

  • Deprotection: The removal of the Z-group typically requires catalytic hydrogenation (e.g., H₂ over Palladium), which is not compatible with standard solid-phase peptide synthesis setups and can be problematic for peptides containing sulfur-containing amino acids like cysteine and methionine. Alternatively, strong acids like HBr in acetic acid can be used, but these are harsh conditions.

Fmoc-Thr(tBu)-OH: The Workhorse of Modern SPPS

Fmoc-Thr(tBu)-OH is the most commonly used protected threonine derivative in modern solid-phase peptide synthesis.[1] It is a cornerstone of the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile groups like tBu protect the side chains.[3]

Advantages:

  • Mild Deprotection: The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), which are compatible with a wide range of acid-labile side-chain protecting groups.[3]

  • Orthogonality: The Fmoc/tBu strategy is a truly orthogonal system, allowing for selective deprotection of either the N-terminus or the side chains.[3]

Disadvantages:

  • Base Sensitivity: The Fmoc group can be prematurely cleaved by the tertiary amines (e.g., DIPEA) often used as bases in coupling reactions, although this is generally not a major issue with standard protocols.

  • Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can sometimes aggregate, hindering further reactions. This is a general issue in SPPS and not specific to Fmoc-Thr(tBu)-OH itself.

Boc-Thr(tBu)-OH: A Legacy Derivative for the Boc/Bzl Strategy

Boc-Thr(tBu)-OH is used in the older, yet still relevant, Boc/Bzl peptide synthesis strategy. In this approach, the acid-labile Boc group provides temporary Nα-protection, while more permanently acid-labile groups like benzyl (Bzl) ethers protect the side chains.

Advantages:

  • Robustness: The Boc group is stable to a variety of reagents and reaction conditions, including catalytic hydrogenation.

Disadvantages:

  • Harsh Deprotection: The repetitive use of strong acid (TFA) to remove the Boc group at each cycle can lead to the gradual degradation of acid-sensitive residues and the peptide-resin linkage.

  • Lack of True Orthogonality: The Boc/Bzl strategy is not truly orthogonal, as both protecting groups are removed by acid, albeit of different strengths. This can lead to a loss of side-chain protecting groups during Nα-deprotection.

Experimental Protocols

Below is a representative experimental protocol for a standard coupling cycle in Fmoc-based solid-phase peptide synthesis, which would be applicable for the incorporation of Fmoc-Thr(tBu)-OH.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Protocol for a Single Coupling Cycle:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin. The mixture is agitated for 5 minutes. This step is repeated once.

  • Washing: The resin is washed thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) are dissolved in DMF.

    • DIC (3 equivalents) is added to the solution, and it is pre-activated for 5 minutes.

    • The activated amino acid solution is added to the resin.

    • The reaction is agitated for 1-2 hours at room temperature.

  • Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step is repeated.

Mandatory Visualization

The synthesis of phosphopeptides is a critical area of research where protecting group strategy is of utmost importance. The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during SPPS, is a common strategy. The following diagram illustrates this workflow for the incorporation of a phosphothreonine residue.

Phosphopeptide_Synthesis Building Block Approach for Phosphothreonine Incorporation cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Cleavage and Deprotection Resin Resin-Peptide-NH2 Coupling Couple Fmoc-pThr(PO(OBzl)OH)-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Elongation Continue Peptide Elongation Wash2->Elongation Cleavage TFA Cleavage Cocktail (e.g., TFA/H2O/TIS) Elongation->Cleavage Phosphopeptide Purified Phosphopeptide Cleavage->Phosphopeptide

Caption: Workflow for incorporating a phosphothreonine residue in SPPS.

This diagram illustrates the key steps in the solid-phase synthesis of a phosphopeptide using a protected phosphothreonine building block. The cycle of coupling, washing, and deprotection is central to chain elongation. The final step involves cleavage from the resin and simultaneous deprotection of the phosphate protecting group (in this case, benzyl) and other side-chain protecting groups.

Conclusion

The choice between Z-Thr(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Boc-Thr(tBu)-OH is dictated by the overall peptide synthesis strategy. For routine solid-phase peptide synthesis, Fmoc-Thr(tBu)-OH is the undisputed standard due to the mild and orthogonal nature of the Fmoc/tBu strategy. Boc-Thr(tBu)-OH remains a viable option for those utilizing the Boc/Bzl approach, particularly for the synthesis of certain "difficult" sequences where this strategy has shown advantages. Z-Thr(OtBu)-OH occupies a more specialized niche, offering a valuable orthogonal protection scheme for the synthesis of protected peptide fragments intended for use in solution-phase fragment condensation. A thorough understanding of the chemical properties of each protecting group is essential for the rational design of a successful peptide synthesis campaign.

References

A Researcher's Guide to Confirming the Identity of Z-Thr-OtBu: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques to confirm the identity of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu), a valuable protected amino acid derivative in peptide synthesis.

This document outlines the principles, experimental protocols, and expected data for the most effective analytical methods. By presenting this information in a clear and comparative format, we aim to equip researchers with the necessary tools to confidently verify the integrity of their this compound samples.

Key Analytical Techniques for Structural Elucidation

The primary methods for confirming the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each technique provides unique and complementary information, and a combination of these methods is recommended for comprehensive characterization.

Table 1: Comparison of Analytical Techniques for this compound Identification
Analytical TechniqueInformation ProvidedKey AdvantagesPotential Limitations
¹H and ¹³C NMR Detailed structural information, including the carbon-hydrogen framework and the chemical environment of each atom.Provides unambiguous structural confirmation.Requires a relatively pure sample; can be less sensitive than MS.
Mass Spectrometry Precise molecular weight and fragmentation patterns, confirming the elemental composition and substructures.High sensitivity and accuracy for molecular weight determination.Isomeric compounds may not be distinguishable by mass alone.
HPLC Purity assessment and retention time, which is characteristic under specific chromatographic conditions.Excellent for determining purity and separating isomers.Retention time is dependent on the specific method and column.
FTIR Spectroscopy Presence of key functional groups (e.g., C=O, N-H, C-O).Fast and non-destructive; provides a molecular fingerprint.Does not provide detailed structural connectivity.
Elemental Analysis Percentage composition of C, H, and N, confirming the empirical formula.Provides fundamental confirmation of the elemental composition.Requires a pure and dry sample; does not distinguish between isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)
ProtonChemical Shift (ppm)MultiplicityIntegration
Aromatic (Z group)7.30-7.40multiplet5H
CH₂ (Z group)5.12singlet2H
NH (amide)5.50doublet1H
α-CH4.35doublet of doublets1H
β-CH4.15multiplet1H
γ-CH₃1.20doublet3H
OtBu (t-butyl)1.45singlet9H
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)
CarbonChemical Shift (ppm)
Carbonyl (Z group)156.5
Carbonyl (ester)170.0
Aromatic (Z group)128.0-136.0
CH₂ (Z group)67.0
C-O (OtBu)82.0
α-CH60.0
β-CH68.0
C(CH₃)₃ (OtBu)75.0
C(CH₃)₃ (OtBu)28.0
γ-CH₃20.0
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve this compound in CDCl3 acquire_1H Acquire 1H Spectrum dissolve->acquire_1H acquire_13C Acquire 13C Spectrum dissolve->acquire_13C process_spectra Process Spectra acquire_1H->process_spectra acquire_13C->process_spectra reference_shifts Reference Chemical Shifts process_spectra->reference_shifts assign_peaks Assign Peaks to Structure reference_shifts->assign_peaks

Workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₆H₂₃NO₅

  • Molecular Weight: 309.36 g/mol

  • Expected [M+H]⁺ ion: m/z 310.16

  • Expected [M+Na]⁺ ion: m/z 332.14

Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragments resulting from the loss of the tert-butyl group, the benzyloxycarbonyl (Z) group, and other neutral losses.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation prepare_solution Prepare Dilute Solution of this compound infuse_sample Infuse into ESI Source prepare_solution->infuse_sample acquire_ms1 Acquire Full Scan (MS1) infuse_sample->acquire_ms1 acquire_ms2 Acquire Fragmentation Scan (MS/MS) acquire_ms1->acquire_ms2 identify_molecular_ion Identify Molecular Ion acquire_ms2->identify_molecular_ion analyze_fragments Analyze Fragmentation Pattern identify_molecular_ion->analyze_fragments

Workflow for Mass Spectrometry analysis.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for protected amino acids.

Experimental Protocol: Reverse-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the aromatic Z-group).

  • Injection Volume: 10 µL.

Expected Result: A single major peak should be observed, with the retention time being characteristic of the compound under the specified conditions. The presence of other peaks would indicate impurities.

HPLC_Workflow cluster_setup HPLC Setup cluster_analysis Sample Analysis cluster_detection Data Acquisition & Analysis prepare_mobile_phase Prepare Mobile Phases A and B equilibrate_column Equilibrate C18 Column prepare_mobile_phase->equilibrate_column inject_sample Inject Sample equilibrate_column->inject_sample prepare_sample Prepare this compound Sample prepare_sample->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient detect_uv UV Detection at 254 nm run_gradient->detect_uv analyze_chromatogram Analyze Chromatogram for Purity detect_uv->analyze_chromatogram

Workflow for HPLC analysis of this compound.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the this compound molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
~2980C-H (aliphatic)Stretching
~1740C=O (ester)Stretching
~1710C=O (carbamate)Stretching
~1520N-HBending
~1250C-OStretching
~1160C-O (t-butyl)Stretching
~700-750C-H (aromatic)Out-of-plane bending
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

V. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.

Theoretical vs. Expected Elemental Analysis Data
ElementTheoretical %Expected Experimental Range
Carbon (C)62.1261.72 - 62.52
Hydrogen (H)7.497.09 - 7.89
Nitrogen (N)4.534.13 - 4.93

Note: A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct elemental composition and purity of the sample.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the pure and dry sample is required.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer.

  • Data Analysis: The instrument software calculates the percentage of each element, which is then compared to the theoretical values.

By employing a combination of these analytical techniques, researchers can confidently confirm the identity and purity of their this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Analysis of Z-Thr-otbu and Fmoc-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. Among the vast array of protected amino acids available to researchers, Z-Thr-otbu (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine) and Fmoc-Thr(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine) represent two distinct and widely utilized strategies. This guide provides a comprehensive comparative analysis of these two crucial building blocks, tailored for researchers, scientists, and professionals in drug development.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of this compound and Fmoc-Thr(tBu)-OH is presented below, offering a quick reference for their basic chemical characteristics.

PropertyThis compoundFmoc-Thr(tBu)-OH
Molecular Formula C16H23NO5C23H27NO5
Molecular Weight 309.36 g/mol 397.46 g/mol
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
N-α Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection tert-butyl (tBu)tert-butyl (tBu)
Deprotection (N-α) Hydrogenolysis or strong acidMild base (e.g., Piperidine)
Solubility Generally soluble in a range of organic solvents like methanol, ethyl acetate, and dichloromethane.Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Core Strategic Differences: Solution-Phase vs. Solid-Phase Synthesis

The most significant distinction between this compound and Fmoc-Thr(tBu)-OH lies in their primary application in different peptide synthesis methodologies. Z-protected amino acids, including this compound, are cornerstones of classical solution-phase peptide synthesis .[1] In this approach, all reactions (coupling and deprotection) are carried out in a homogeneous solution, with purification of the intermediate peptide performed after each step.

In contrast, Fmoc-Thr(tBu)-OH is the standard choice for Solid-Phase Peptide Synthesis (SPPS) .[2] In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process to simple filtration and washing after each reaction step.[3] This fundamental difference in strategy dictates the choice of protecting groups and the overall workflow of the synthesis.

Experimental Workflows: A Visual Comparison

The logical flow of peptide synthesis differs significantly between the Z/solution-phase and Fmoc/solid-phase strategies. The following diagrams, generated using Graphviz, illustrate these distinct experimental workflows.

Solution_Phase_Peptide_Synthesis cluster_coupling Coupling Step cluster_purification1 Purification cluster_deprotection N-α Deprotection cluster_purification2 Purification cluster_cycle Next Cycle Z_AA This compound Coupled_Peptide Z-Protected Peptide Z_AA->Coupled_Peptide Peptide_Ester Peptide-Ester (C-terminus protected) Peptide_Ester->Coupled_Peptide Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Coupling_Reagent->Coupled_Peptide Purification1 Work-up & Purification Coupled_Peptide->Purification1 Deprotection Z-group Removal (e.g., H2, Pd/C) Purification1->Deprotection Purification2 Work-up & Purification Deprotection->Purification2 Next_Cycle Ready for next coupling Purification2->Next_Cycle

Caption: Workflow for Solution-Phase Peptide Synthesis using Z-protection.

Solid_Phase_Peptide_Synthesis cluster_deprotection N-α Deprotection cluster_coupling Coupling Step Resin Resin-Bound Peptide Deprotection Fmoc Removal (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling Washing1->Coupling Fmoc_AA Fmoc-Thr(tBu)-OH Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC) Coupling_Reagent->Coupling Washing2 Washing Coupling->Washing2 Next_Cycle Ready for next cycle Washing2->Next_Cycle

References

A Comprehensive Guide to Assessing the Purity of Synthesized Z-Thr-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is a critical step in the journey from laboratory to clinical application. This guide provides a detailed comparison of analytical techniques for assessing the purity of Z-L-Threonine(O-tert-butyl) (Z-Thr-OtBu), a protected amino acid crucial in peptide synthesis. We present experimental protocols, data interpretation, and comparative analysis to aid in the selection of the most appropriate methods for quality control.

Potential Impurities in Synthesized this compound

The synthesis of this compound can introduce several impurities. Understanding these potential contaminants is key to developing robust analytical methods for their detection and quantification.

Impurity Source Analytical Signature
Diastereomers (Z-D-allo-Thr-OtBu) Racemization during synthesisDifferent retention time in chiral HPLC; distinct signals in ¹H NMR.
Unreacted Starting Materials (Z-Thr-OH) Incomplete reactionDifferent retention time in HPLC and TLC; characteristic signals in ¹H NMR.
Byproducts (e.g., from side reactions) Non-specific reactionsMay appear as extra peaks in HPLC and spots in TLC; additional signals in NMR and MS.
Residual Solvents (e.g., Ethyl Acetate, Dichloromethane) Incomplete removal after purificationCharacteristic signals in the upfield region of the ¹H NMR spectrum.
Water Incomplete dryingBroad peak in ¹H NMR (can be exchanged with D₂O); quantified by Karl Fischer titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and quantification capabilities. Both reversed-phase and chiral HPLC methods are valuable for analyzing this compound.

Reversed-Phase HPLC (RP-HPLC) for General Purity

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Gradient: 30-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation:

Peak Retention Time (min) Area (%) Identity
112.598.0Z-L-Thr-OtBu
28.21.5Z-Thr-OH
314.10.5Unknown Impurity
Chiral HPLC for Enantiomeric Purity

Experimental Protocol:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of TFA.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation:

Enantiomer Retention Time (min) Area (%)
L-enantiomer (Z-L-Thr-OtBu)15.399.5
D-enantiomer (Z-D-Thr-OtBu)17.80.5

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of reactions and purifications.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Visualization:

    • UV light (254 nm) to visualize UV-active compounds.

    • Staining with a ninhydrin solution followed by heating to visualize compounds with free amino groups (though this compound will not stain, this can detect deprotected impurities).[1][2][3][4][5]

    • Staining with a potassium permanganate solution to visualize compounds susceptible to oxidation.

Data Presentation:

Compound Rf Value Visualization
Z-L-Thr-OtBu0.65UV active, KMnO₄ active
Z-Thr-OH0.20UV active, KMnO₄ active

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation:

Chemical Shift (ppm) Multiplicity Integration Assignment Comment
7.35m5HAromatic protons (Z-group)
5.10s2HCH₂ (Z-group)
4.30d1Hα-CH
4.15m1Hβ-CH
1.45s9Htert-butyl (OtBu)
1.20d3Hγ-CH₃
3.70s-Residual Ethyl AcetateImpurity
1.55s-WaterImpurity

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio.

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mode: Positive ion mode.

Data Presentation:

m/z Proposed Ion Identity
310.19[M+H]⁺Z-L-Thr-OtBu
332.17[M+Na]⁺Z-L-Thr-OtBu
254.12[M-C₄H₈+H]⁺Loss of tert-butyl group
210.10[M-C₇H₇O₂]⁺Loss of Z-group

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for assessing the purity of synthesized this compound and a decision-making process based on the analytical results.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis Purification Crude Product Purification Synthesis->Purification TLC TLC Analysis Purification->TLC Initial Check HPLC HPLC Analysis (Reversed-Phase & Chiral) TLC->HPLC NMR ¹H NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Purity_Check Purity ≥ 98%? MS->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Repurify Purity_Check->Repurify No Repurify->Purification

Purity Assessment Workflow for this compound.

Decision_Tree cluster_criteria Purity Criteria cluster_actions Actions Start Analytical Data Review HPLC_Purity RP-HPLC Purity ≥ 98%? Start->HPLC_Purity Chiral_Purity Chiral HPLC Purity ≥ 99.5% L-isomer? HPLC_Purity->Chiral_Purity Yes Repurify Repurify Batch HPLC_Purity->Repurify No NMR_Impurities Significant Impurities in ¹H NMR? Chiral_Purity->NMR_Impurities Yes Chiral_Purity->Repurify No MS_Confirm Correct Mass in MS? NMR_Impurities->MS_Confirm No Investigate Investigate Impurities NMR_Impurities->Investigate Yes Accept Accept Batch MS_Confirm->Accept Yes MS_Confirm->Investigate No Investigate->Repurify

Decision-Making Based on Analytical Results.

References

A Comparative Guide to the Synthesis and Biological Evaluation of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for threonine-containing peptides, focusing on the implications of using different protected threonine derivatives. While the intrinsic biological activity of a final, purified peptide is independent of the transient protecting groups used during its synthesis, the chosen synthetic route significantly impacts purity, yield, and the potential for side reactions. These factors, in turn, are critical for obtaining reliable and reproducible biological data.

Here, we compare the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH), a building block typically associated with solution-phase or Boc solid-phase peptide synthesis (SPPS), against the more contemporary N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) utilized in Fmoc-based SPPS.

The Role of Protecting Groups in Peptide Synthesis

In chemical peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups on amino acids to prevent unwanted side reactions.[1][2] For threonine, both the α-amino group and the side-chain hydroxyl group must be protected.[3]

  • α-Amino Protecting Groups (Temporary): These are removed after each amino acid coupling step. Common examples include Z (Benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1][4]

  • Side-Chain Protecting Groups (Permanent): These remain on the amino acid throughout the synthesis and are removed during the final cleavage step. For threonine's hydroxyl group, the tert-butyl (tBu) ether is a common choice, particularly in Fmoc-based strategies.[1][3][5]

The choice of protecting groups dictates the overall synthetic strategy, influencing factors like solvent and reagent compatibility, deprotection conditions, and potential side reactions.[6]

Comparative Analysis of Synthetic Strategies

The primary difference between using Z-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH lies in the N-α-protection, which defines the synthesis methodology.

FeatureZ-Protected Strategy (e.g., with Z-Thr(tBu)-OH)Fmoc-Protected Strategy (with Fmoc-Thr(tBu)-OH)
Primary Application Solution-phase synthesis; Boc-based SPPS.Solid-Phase Peptide Synthesis (SPPS).[7]
N-α-Deprotection Harsh acidic conditions (e.g., HBr in acetic acid) or hydrogenolysis.[1]Mild basic conditions (e.g., 20% piperidine in DMF).[8][9]
Side-Chain Protection Typically acid-labile groups like benzyl (Bzl) ethers. The tBu group is highly acid-labile.Orthogonal, acid-labile groups (e.g., tBu, Trt, Pbf) removed by TFA.[3][5]
Potential Side Reactions Racemization can be a concern during certain coupling steps.[10] Harsh deprotection conditions can lead to side-product formation.[11]Aspartimide formation at Asp-X sequences and diketopiperazine formation at the dipeptide stage are known risks.[7][11]
Overall Efficiency Often labor-intensive and difficult to automate, especially for longer peptides.[12]Amenable to automation, allowing for the efficient synthesis of long peptides.[13]

While one study suggested that side-chain protection of threonine may be unnecessary in some cases[14], it is generally employed to prevent O-acylation and other side reactions.[3]

Impact on Biological Activity: A Case Study

To illustrate the downstream effects of synthesis strategy, let us consider a hypothetical threonine-containing peptide inhibitor of a protein kinase. The threonine residue is critical for binding to the kinase's active site.

Table 1: Biological Activity of a Hypothetical Kinase Inhibitor Peptide

ParameterValueAssay Type
IC₅₀ 87.5 µMIn vitro kinase inhibition assay (e.g., cAMP production).[15]
Binding Affinity (K_d) 150 µMRadioreceptor binding assay.[15]
Cellular Activity (EC₅₀) 207 µMCell proliferation assay.[16]

The data presented are hypothetical and for illustrative purposes.

The reliability of these quantitative results is directly dependent on the purity of the synthesized peptide. A synthesis plagued by side reactions will yield a crude product containing deletion sequences or modified peptides, making it difficult to accurately determine the concentration and, therefore, the true potency of the target peptide.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis on a Rink Amide resin.[8][9]

a) Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin (0.20 mmol) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Add 8 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 1 minute. Drain.

  • Add a fresh 8 mL of 20% piperidine in DMF and agitate for 10 minutes to ensure complete Fmoc removal. Drain.[8]

  • Wash the resin five times with 8 mL of DMF.

b) Amino Acid Coupling (e.g., Fmoc-Thr(tBu)-OH):

  • In a separate tube, dissolve Fmoc-Thr(tBu)-OH (1.0 mmol) and HBTU (0.9 mmol) in 8 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (2.0 mmol) to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1 hour.

  • Drain the vessel and wash the resin five times with DMF. A Kaiser test can be performed to confirm complete coupling.[8]

c) Repeat Cycle and Final Cleavage:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • After the final amino acid is coupled, wash the peptide-resin with dichloromethane (DCM) and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 3 hours.[17]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

d) Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][18]

  • Confirm the identity and purity of the final product by mass spectrometry.[9]

Bioassay: In Vitro Kinase Inhibition

This protocol describes a general method for assessing the inhibitory activity of the synthesized peptide.[16][19]

  • Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., DMSO or water).

  • In a 96-well plate, add the kinase, its specific substrate (e.g., a substrate peptide and ATP), and varying concentrations of the inhibitor peptide in a suitable buffer.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a set period.

  • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) or using a luminescence-based assay that measures the amount of ATP remaining.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19]

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH + HBTU/DIEA) Deprotection->Coupling Wash DMF Wash Coupling->Wash Cycle Repeat Cycle Wash->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (95% TFA) Cycle->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Peptide Purified Peptide Purification->Peptide Assay In Vitro Kinase Assay Peptide->Assay Data IC50 Determination Assay->Data

Caption: Workflow from SPPS to biological activity determination.

Hypothetical Kinase Inhibition Signaling Pathway

G Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response Peptide Peptide Inhibitor (contains Thr) Peptide->Kinase Inhibits

Caption: Peptide with Threonine inhibits kinase phosphorylation.

Conclusion

References

A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that directly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Z-Thr-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine) in peptide synthesis, with a detailed comparison to its common alternatives: Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH.

Executive Summary

The choice between this compound and its alternatives hinges on the specific synthetic strategy, the scale of the synthesis, and the desired orthogonality. This compound offers a unique deprotection profile, being removable by catalytic hydrogenation, which provides an orthogonal approach in syntheses employing acid-labile Boc and Fmoc groups. However, its application in standard solid-phase peptide synthesis (SPPS) is less common, leading to a less extensive body of literature and potentially requiring more optimization. Fmoc-Thr(tBu)-OH is the standard for Fmoc-based SPPS, offering high yields and purity with well-established protocols. Boc-Thr(Bzl)-OH is a staple in Boc-based SPPS, valued for its reliability, though requiring strong acid for deprotection.

Cost Comparison of Protected Threonine Derivatives

The cost of the protected amino acid is a primary consideration in the overall cost-benefit analysis. The following table provides a snapshot of typical market prices for this compound and its common alternatives. Prices can vary significantly between suppliers and are subject to change.

Protected Amino AcidSupplier Example(s)Typical Price Range (USD/gram)
Z-Thr(OtBu)-OH ChemicalBook$1.00 - $7.00
Fmoc-Thr(tBu)-OH Various$2.50 - $15.00
Boc-Thr(Bzl)-OH Various$2.00 - $10.00

Note: The provided price ranges are for informational purposes only and are based on publicly available data from various chemical suppliers. Bulk pricing may differ significantly.

Performance Comparison: A Synthesis of Available Data

Direct, head-to-head comparative studies with quantitative data on the performance of this compound against its alternatives in a standardized peptide synthesis are scarce in publicly available literature. Therefore, this section presents a qualitative and semi-quantitative comparison based on the known chemical properties of the protecting groups and data from individual studies.

ParameterZ-Thr(OtBu)-OHFmoc-Thr(tBu)-OHBoc-Thr(Bzl)-OH
Typical Yield Dependent on coupling efficiency in the chosen synthetic method (solution or solid-phase). Potentially high with optimized protocols.Generally high (>95% per coupling step) in standard Fmoc-SPPS.Generally high (>95% per coupling step) in standard Boc-SPPS.
Purity Profile Potential for high purity due to the clean deprotection via hydrogenation. Side reactions depend on the coupling method.High purity is achievable with standard protocols. Potential for piperidine-induced side reactions (e.g., aspartimide formation) in susceptible sequences.High purity is achievable. Strong acid cleavage can lead to side reactions if scavengers are not used effectively.
Reaction Times Coupling times are dependent on the activation method used.Standard coupling times in Fmoc-SPPS are typically 30-60 minutes.Standard coupling times in Boc-SPPS are typically 60-120 minutes.
Key Side Reactions Potential for incomplete deprotection if the catalyst is poisoned. Racemization risk is dependent on the coupling method.Racemization, especially with certain activation methods. Aggregation of the growing peptide chain.Acid-catalyzed side reactions during cleavage (e.g., t-butylation of tryptophan).

Experimental Protocols

Protocol 1: Fmoc-Thr(tBu)-OH Coupling in Fmoc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling:

    • Pre-activate a solution of Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Boc-Thr(Bzl)-OH Coupling in Boc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin) in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling:

    • Pre-activate a solution of Boc-Thr(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test.

Visualization of Synthetic Workflows and Cost-Benefit Analysis

To provide a clearer understanding of the processes and the decision-making framework, the following diagrams have been generated using the DOT language.

G cluster_0 Fmoc-SPPS Workflow cluster_1 Boc-SPPS Workflow cluster_2 Hypothetical Z-based SPPS Workflow Fmoc_Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Washing Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-Thr(tBu)-OH, HBTU/HOBt/DIPEA) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Washing Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Next Amino Acid Fmoc_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Fmoc_Wash2->Fmoc_Cleavage Final Amino Acid Boc_Start Resin Swelling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Washing Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIPEA/DMF) Boc_Wash1->Boc_Neutralization Boc_Wash2 Washing Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-Thr(Bzl)-OH, HBTU/DIPEA) Boc_Wash2->Boc_Coupling Boc_Wash3 Washing Boc_Coupling->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Next Amino Acid Boc_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Boc_Wash3->Boc_Cleavage Final Amino Acid Z_Start Resin Swelling Z_Deprotection N-terminal Deprotection (e.g., Boc or Fmoc) Z_Start->Z_Deprotection Z_Wash1 Washing Z_Deprotection->Z_Wash1 Z_Coupling Coupling (Z-Thr(OtBu)-OH, DCC/HOBt) Z_Wash1->Z_Coupling Z_Wash2 Washing Z_Coupling->Z_Wash2 Z_Repeat Repeat Cycle Z_Wash2->Z_Repeat Next Amino Acid Z_Cleavage Final Cleavage (TFA Cocktail) Z_Wash2->Z_Cleavage Final Amino Acid Z_Z_Deprotection Z-group Deprotection (Catalytic Hydrogenation) Z_Cleavage->Z_Z_Deprotection

Caption: Comparative workflows for SPPS using different protecting group strategies for threonine.

G cluster_cost Cost Factors cluster_benefit Benefit Factors Cost_Benefit Cost-Benefit Analysis (Threonine Protecting Group) Raw_Material Protected Amino Acid Price Cost_Benefit->Raw_Material Reagents Coupling & Deprotection Reagents Cost_Benefit->Reagents Time Synthesis Time & Labor Cost_Benefit->Time Purification Purification Costs Cost_Benefit->Purification Yield Overall Peptide Yield Cost_Benefit->Yield Purity Crude & Final Purity Cost_Benefit->Purity Orthogonality Synthetic Strategy Flexibility Cost_Benefit->Orthogonality Scalability Ease of Scale-up Cost_Benefit->Scalability Z_Thr_OtBu This compound Z_Thr_OtBu->Cost_Benefit Fmoc_Thr_tBu Fmoc-Thr(tBu)-OH Fmoc_Thr_tBu->Cost_Benefit Boc_Thr_Bzl Boc-Thr(Bzl)-OH Boc_Thr_Bzl->Cost_Benefit

Caption: Logical relationship of factors in the cost-benefit analysis of threonine protecting groups.

Conclusion and Recommendations

The selection of a protecting group for threonine in peptide synthesis is a multi-faceted decision with no single "best" answer.

  • For routine Fmoc-based SPPS, Fmoc-Thr(tBu)-OH remains the industry standard. Its use is supported by a wealth of literature and optimized protocols, generally leading to high yields and purity. While the raw material cost may be slightly higher than alternatives, the reliability and predictability of the synthesis often outweigh this initial investment, especially for complex peptides.

  • For Boc-based SPPS, Boc-Thr(Bzl)-OH is a robust and cost-effective choice. The primary drawback is the requirement for harsh cleavage conditions (HF or TFMSA), which may not be suitable for all peptides or laboratory settings.

  • This compound presents a valuable option for specific applications requiring an orthogonal deprotection strategy. Its primary advantage is the ability to be deprotected under neutral conditions via catalytic hydrogenation, leaving acid-labile (Boc, tBu) and base-labile (Fmoc) groups intact. This is particularly useful in the synthesis of complex peptides with multiple modification sites or for the preparation of protected peptide fragments for convergent synthesis. However, its use in standard SPPS is less common, and researchers should be prepared to invest time in optimizing coupling and deprotection conditions. The lower cost of this compound may be attractive, but this must be weighed against the potential for increased development time and the cost of hydrogenation equipment and catalysts.

Ultimately, the most appropriate choice will depend on the specific target peptide, the overall synthetic strategy, and the resources available to the research team. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that balances cost, efficiency, and synthetic flexibility.

A Comparative Guide to Z-Thr(OtBu) and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides a comprehensive comparison of the Z-Thr(OtBu) protecting group strategy with its primary alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH. We will delve into the applications, experimental considerations, and data-driven comparisons to aid researchers in making informed decisions for their synthetic peptide endeavors.

Introduction to Protecting Group Strategies in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[1][2][3] The choice of a protecting group strategy is critical and depends on the synthesis method (solution-phase or solid-phase), the peptide sequence, and the desired final product.[4][5] The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable without damaging the peptide chain.[6]

The Z-group (benzyloxycarbonyl or Cbz) is a classic N-terminal protecting group, often employed in solution-phase peptide synthesis.[6][7] It is typically paired with benzyl-type (Bzl) or tert-butyl (tBu) protecting groups for side chains. In the case of Z-Thr(OtBu), the threonine side-chain hydroxyl is protected by a tBu ether, and the C-terminus is a tert-butyl ester.

The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[3][4] These strategies offer orthogonal protection, meaning that the N-terminal protecting group can be removed under conditions that leave the side-chain protecting groups intact.[1]

Comparison of Threonine Protection Strategies

The following table summarizes the key characteristics of Z-Thr(OtBu) and its main alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH.

FeatureZ-Thr(OtBu)Fmoc-Thr(tBu)-OHBoc-Thr(Bzl)-OH
N-α Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protection (Thr-OH) tBu (tert-Butyl ether)tBu (tert-Butyl ether)Bzl (Benzyl ether)
Primary Application Solution-Phase Peptide Synthesis[7]Solid-Phase Peptide Synthesis (SPPS)[3]Solid-Phase Peptide Synthesis (SPPS)[7]
N-α Deprotection Conditions Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[6]Mild base (e.g., 20% piperidine in DMF)[8]Moderate acid (e.g., TFA in DCM)[7]
Side-Chain Deprotection Strong acid (e.g., TFA, HF)[9]Strong acid (e.g., TFA, HF) during final cleavage[10]Strong acid (e.g., HF, TFMSA) during final cleavage[11]
Orthogonality Quasi-orthogonal with tBu side chains[3]Fully orthogonal with tBu side chains[3]Quasi-orthogonal with Bzl side chains[3]
Key Advantages - Stable crystalline derivatives- Resistance to racemization during activation[6]- Mild N-α deprotection conditions- Wide availability of derivatives[12]- Can provide superior results for long or difficult sequences[11]
Key Disadvantages - Harsh N-α deprotection conditions- Limited use in SPPS[7]- Potential for side reactions like aspartimide formation with certain sequences[13]- Requires strong, hazardous acids (HF) for final cleavage- Requires specialized equipment[11]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are general protocols for the deprotection steps associated with each strategy.

Deprotection of the Z-group by Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a common method for the removal of the Z-group under milder conditions than strong acids.[14][15][16]

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., cyclohexene, formic acid, or ammonium formate)[14][17][18]

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the hydrogen donor to the solution.

  • Carefully add 10% Pd/C catalyst to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Deprotection of the Fmoc-group

The Fmoc group is removed under basic conditions, a hallmark of the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure (for SPPS):

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for a specified time (typically 5-20 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Deprotection of the Boc-group and Final Cleavage

The Boc group is removed with a moderate acid, and the final cleavage from the resin in Boc/Bzl chemistry requires a strong acid.

Boc Deprotection (during SPPS):

  • Reagent: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure: The peptide-resin is treated with the TFA/DCM solution for a short period (e.g., 30 minutes) to remove the N-terminal Boc group.

Final Cleavage and Benzyl Deprotection:

  • Reagent: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole or thioanisole are typically added.

  • Procedure: This is a hazardous procedure requiring specialized equipment. The peptide-resin is treated with the strong acid to simultaneously cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.

Deprotection of the tert-Butyl (tBu) group

The tBu group, used for the threonine side chain in both the Z/tBu and Fmoc/tBu strategies, is removed during the final acidolytic cleavage step.[9]

Materials:

  • tBu-protected peptide

  • Cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))[19]

Procedure:

  • Treat the protected peptide (often still on the solid support in SPPS) with the TFA-based cleavage cocktail.

  • Stir the mixture at room temperature for 1-3 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration.

  • Wash the peptide with cold ether to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Visualization of Peptide Synthesis Workflows

The following diagrams illustrate the logical flow of the different peptide synthesis strategies.

Peptide_Synthesis_Strategies cluster_Z Z/tBu Strategy (Solution-Phase) cluster_Fmoc Fmoc/tBu Strategy (SPPS) cluster_Boc Boc/Bzl Strategy (SPPS) Z_Start Z-Thr(tBu)-OH Z_Coupling Coupling with C-term protected AA Z_Start->Z_Coupling Z_Deprotection Z-group Removal (Catalytic Hydrogenation) Z_Coupling->Z_Deprotection Z_Elongation Further Coupling Cycles Z_Deprotection->Z_Elongation Z_Final_Cleavage tBu-group Removal (TFA) Z_Elongation->Z_Final_Cleavage Z_Peptide Final Peptide Z_Final_Cleavage->Z_Peptide Fmoc_Start Fmoc-Thr(tBu)-OH on Resin Fmoc_Deprotection Fmoc Removal (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling with next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Elongation Repeat Deprotection & Coupling Fmoc_Coupling->Fmoc_Elongation Fmoc_Final_Cleavage Cleavage from Resin & tBu Removal (TFA) Fmoc_Elongation->Fmoc_Final_Cleavage Fmoc_Peptide Final Peptide Fmoc_Final_Cleavage->Fmoc_Peptide Boc_Start Boc-Thr(Bzl)-OH on Resin Boc_Deprotection Boc Removal (TFA) Boc_Start->Boc_Deprotection Boc_Coupling Coupling with next Boc-AA Boc_Deprotection->Boc_Coupling Boc_Elongation Repeat Deprotection & Coupling Boc_Coupling->Boc_Elongation Boc_Final_Cleavage Cleavage from Resin & Bzl Removal (HF) Boc_Elongation->Boc_Final_Cleavage Boc_Peptide Final Peptide Boc_Final_Cleavage->Boc_Peptide

Caption: Comparative workflow of major peptide synthesis strategies.

The choice of protecting group strategy profoundly impacts the efficiency, purity, and scalability of peptide synthesis. The Z/tBu strategy, while historically significant and still valuable for specific applications in solution-phase synthesis, has largely been superseded by the more versatile and milder Fmoc/tBu strategy for solid-phase synthesis. The Boc/Bzl strategy remains a robust option, particularly for complex and lengthy peptide sequences, despite the requirement for harsh cleavage conditions. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate methodology for their specific synthetic targets.

References

A Comparative Guide to Caspase Inhibitors in Inflammasome Research

Author: BenchChem Technical Support Team. Date: November 2025

In the field of immunology and drug discovery, the study of the inflammasome signaling pathway is crucial for understanding inflammatory diseases. Researchers often employ specific inhibitors to dissect the roles of key enzymatic players in this pathway. While the term "Z-Thr-otbu" primarily refers to a protected amino acid derivative used in chemical synthesis, the broader context of research in this area points to the use of peptide-based inhibitors. This guide provides a comparison of two widely used caspase inhibitors, Z-VAD-FMK and Z-YVAD-FMK, which are instrumental in studying the NLRP3 inflammasome.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key features and performance metrics of the pan-caspase inhibitor Z-VAD-FMK and the specific caspase-1 inhibitor Z-YVAD-FMK. This data is essential for researchers to select the appropriate tool for their experimental needs.

FeatureZ-VAD-FMKZ-YVAD-FMK
Target Specificity Pan-caspase inhibitor (inhibits multiple caspases)[1]Specific for caspase-1[2][3]
Mechanism of Action Irreversibly binds to the catalytic site of caspases[1]Irreversibly binds to the catalytic site of caspase-1[2][3]
Common Applications General apoptosis studies, inflammasome research[1]Specific investigation of the NLRP3 inflammasome pathway[2]
Observed Effects Blocks pyroptosis and secretion of IL-1β and IL-18Specifically blocks the processing and release of IL-1β and IL-18
Known Ki or IC50 Potent inhibitor of caspases-1, 3, 7, 8 with IC50 values in the nanomolar range.[2]Highly potent against caspase-1 (Ki of 0.8 nM)[2]

Experimental Protocol: Investigating NLRP3 Inflammasome Activation

To assess the efficacy of caspase inhibitors in modulating the NLRP3 inflammasome, a common in vitro assay using THP-1 cells (a human monocytic cell line) is employed. This protocol provides a general workflow for such an experiment.

Objective: To determine the inhibitory effect of Z-VAD-FMK and Z-YVAD-FMK on NLRP3 inflammasome activation in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for priming the inflammasome

  • Nigericin or ATP for NLRP3 activation

  • Z-VAD-FMK and Z-YVAD-FMK

  • ELISA kits for human IL-1β

  • Reagents for LDH assay (to measure cytotoxicity/pyroptosis)

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Inhibitor Pre-treatment:

    • Pre-incubate the differentiated THP-1 cells with varying concentrations of Z-VAD-FMK or Z-YVAD-FMK for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Inflammasome Priming and Activation:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

    • Activate the NLRP3 inflammasome by adding an activating agent such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis.

  • Data Interpretation:

    • Compare the levels of IL-1β and LDH in the inhibitor-treated groups to the vehicle control group to determine the inhibitory effect of Z-VAD-FMK and Z-YVAD-FMK.

Visualizing the Mechanism of Action

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming Signal cluster_activation Activation Signal PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 LPS LPS LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B Mature IL-1β IL-18 Pro_IL1B->IL1B NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor Z-VAD-FMK Z-YVAD-FMK Inhibitor->Casp1

Caption: NLRP3 inflammasome pathway and caspase-1 inhibition.

Experimental_Workflow In Vitro Assay Workflow Start Start: THP-1 Monocytes Differentiate Differentiate with PMA Start->Differentiate Pretreat Pre-treat with Inhibitor (Z-VAD-FMK or Z-YVAD-FMK) Differentiate->Pretreat Prime Prime with LPS Pretreat->Prime Activate Activate with Nigericin or ATP Prime->Activate Collect Collect Supernatant Activate->Collect Analyze Analyze: IL-1β ELISA & LDH Assay Collect->Analyze End End: Data Interpretation Analyze->End

Caption: Workflow for testing caspase inhibitors in vitro.

References

Safety Operating Guide

Proper Disposal of Z-Thr-OtBu: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of Z-Thr-OtBu based on information for structurally similar compounds and standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound provided by the manufacturer and adhere to all applicable federal, state, and local regulations for chemical waste disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, use absorbent materials to contain it and dispose of the contaminated materials as chemical waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with your institution's chemical hygiene plan and hazardous waste management program. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and clearly labeled waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound" or "N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine," and the approximate quantity.

  • Waste Segregation:

    • Store the this compound waste container separately from incompatible materials. As a general practice, avoid mixing different chemical wastes.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel and near the point of generation.

  • Disposal Request:

    • Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data on toxicity and environmental hazards are not available. The following table summarizes the hazard information found for similar compounds.

CompoundClassificationEnvironmental Hazards
N-Boc-O-tert-butyl-L-threonine Not a hazardous substance or mixtureNo specific hazards listed
Fmoc-Thr(tBu)-OH Not a hazardous substance or mixtureVery toxic to aquatic life with long lasting effects (in some SDSs)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated sds Consult Substance-Specific Safety Data Sheet (SDS) start->sds collect Collect in a Labeled, Compatible Waste Container sds->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs end End: Proper Disposal ehs->end

Caption: A workflow diagram for the proper disposal of this compound.

This guide is intended to promote safe laboratory practices. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.

Personal protective equipment for handling Z-Thr-otbu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling N-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a chemical reagent that requires careful handling to minimize potential health risks. While some safety data sheets (SDS) for similar compounds indicate no known OSHA hazards, others suggest potential for irritation.[1] A conservative approach to handling is recommended.

Summary of Potential Hazards:

Hazard TypeDescriptionPrecautionary Measures
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1][2]Handle in a well-ventilated area or with local exhaust ventilation. Use a dust respirator if dust is generated.
Ingestion May be harmful if swallowed.[1][2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Skin Contact May cause skin irritation.[1]Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Eye Contact May cause eye irritation.[1]Wear safety glasses or chemical safety goggles.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection:

    • Hand Protection: Handle with impervious gloves. Inspect gloves prior to use.

    • Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a dust respirator should be used.[4]

Operational Plan for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G cluster_0 Pre-Handling cluster_1 Execution cluster_2 Post-Execution A Preparation & Review B Don PPE A->B A_items • Review SDS • Ensure ventilation is active • Prepare workspace C Chemical Handling B->C D Post-Handling C->D F Emergency Response C->F C_items • Weigh/measure in ventilated area • Avoid dust generation • Keep container closed when not in use E Waste Disposal D->E D_items • Decontaminate work area • Doff PPE • Wash hands thoroughly E_items • Dispose of waste in sealed, labeled containers • Follow institutional and local regulations F_items • Eye Contact: Flush with water for 15 mins • Skin Contact: Wash with soap and water • Inhalation: Move to fresh air • Ingestion: Rinse mouth with water • Seek medical attention if symptoms persist

Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation and Review:

    • Before handling, thoroughly review the Safety Data Sheet (SDS).

    • Ensure that the work area, such as a chemical fume hood or a space with local exhaust ventilation, is operational.[1]

    • Prepare and decontaminate the workspace.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the section above.

  • Chemical Handling:

    • Handle this compound in a well-ventilated area to minimize inhalation exposure.[1]

    • Avoid the formation of dust during handling.[3]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling Procedures:

    • After handling, decontaminate the work surface.

    • Properly remove and dispose of or decontaminate PPE.

    • Wash hands thoroughly with soap and water.[1]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Refrigeration may be recommended for long-term stability.[3][4]

  • Disposal: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.